Product packaging for Propio-D5-phenone(Cat. No.:CAS No. 342610-99-5)

Propio-D5-phenone

Cat. No.: B1490012
CAS No.: 342610-99-5
M. Wt: 139.21 g/mol
InChI Key: KRIOVPPHQSLHCZ-ZBJDZAJPSA-N
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Description

Propio-D5-phenone is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 139.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B1490012 Propio-D5-phenone CAS No. 342610-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Propio-D5-phenone in High-Precision Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the demand for heightened accuracy and precision in quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of rigorous analytical method development, particularly in conjunction with mass spectrometry-based techniques. This technical guide delves into the application of Propio-D5-phenone, a deuterated analog of propiophenone, as an internal standard in analytical methodologies. Its utility is especially pronounced in the fields of forensic toxicology, food safety, and pharmaceutical analysis, where the quantification of trace-level analytes in complex matrices is a common challenge.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle underpinning the use of this compound is isotope dilution mass spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of an isotopically enriched compound (the internal standard) to a sample prior to analysis. Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it experiences the same physical and chemical effects throughout the entire analytical process, including sample extraction, derivatization, and ionization.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses that occur during sample preparation and analysis can be effectively compensated for. This leads to a significant improvement in the accuracy and precision of the quantitative results. Deuterated standards like this compound are ideal for this purpose as their increased mass allows for clear differentiation from the native analyte in a mass spectrometer, while their chromatographic behavior remains nearly identical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in an analytical method. The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one
Synonyms Propiophenone-d5 (ethyl-d5)
CAS Number 342610-99-5
Molecular Formula C₉H₅D₅O
Molecular Weight 139.21 g/mol
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥98%

Applications in Analytical Chemistry

This compound serves as an exemplary internal standard for the quantification of its non-deuterated counterpart, propiophenone. Propiophenone is utilized as a flavoring agent in the food and beverage industry and can also be a precursor or metabolite of various pharmaceutical compounds. Furthermore, the structural similarity of propiophenone to synthetic cathinones makes this compound a potentially suitable internal standard for the analysis of this class of new psychoactive substances (NPS) in forensic and clinical toxicology.

The primary analytical technique for which this compound is employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of LC-MS/MS, combined with the precision afforded by the use of a stable isotope-labeled internal standard, allows for the reliable quantification of target analytes at very low concentrations in complex biological and environmental matrices.

Experimental Protocol: A General Guideline for LC-MS/MS Analysis

While a specific, universally applicable experimental protocol is dependent on the analyte of interest and the sample matrix, the following provides a detailed methodological framework for the use of this compound as an internal standard in a typical LC-MS/MS workflow.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at a concentration appropriate for the expected analyte concentration range (e.g., 100 ng/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free urine, plasma, or a food simulant) with known concentrations of the target analyte (propiophenone or other relevant compound). Add a fixed concentration of the this compound internal standard working solution to each calibration standard.

  • Sample Preparation: To the unknown samples, add the same fixed concentration of the this compound internal standard working solution. The choice of sample extraction technique will depend on the matrix and analyte properties. Common methods include:

    • Protein Precipitation (for biological fluids): Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Extract the analyte and internal standard from an aqueous sample into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Use a sorbent-packed cartridge to selectively retain and then elute the analyte and internal standard.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for the separation of propiophenone and related compounds.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for propiophenone and similar compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • MRM Transitions (Hypothetical): The specific MRM transitions would need to be optimized for the instrument being used. For propiophenone (precursor ion m/z 135.1), a potential product ion could be m/z 105.1 (loss of ethylene). For this compound (precursor ion m/z 140.1), the corresponding product ion would be m/z 105.1 (loss of deuterated ethylene).

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Method Validation Parameters

A robust analytical method utilizing this compound as an internal standard should be thoroughly validated according to established guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, along with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be consistent across different sources of the matrix.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for a quantitative analytical method employing this compound as an internal standard.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification sample Unknown Sample is_spike Spike with This compound sample->is_spike cal_standards Calibration Standards cal_standards->is_spike extraction Sample Extraction (LLE, SPE, or PPT) is_spike->extraction lc_separation LC Separation extraction->lc_separation msms_detection MS/MS Detection (MRM Mode) lc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte in Unknown Sample ratio_calc->quantification cal_curve->quantification

Caption: Workflow for quantitative analysis using this compound internal standard.

Conclusion

This compound is a valuable tool for the modern analytical chemist, enabling the development of highly accurate and precise quantitative methods. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS is a robust approach to mitigate the challenges of analyzing complex matrices. By adhering to rigorous method development and validation protocols, researchers, scientists, and drug development professionals can achieve reliable and defensible analytical results, contributing to advancements in food safety, forensic science, and pharmaceutical development. The principles and methodologies outlined in this guide provide a solid foundation for the successful implementation of this compound in a wide range of analytical applications.

Propio-D5-phenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Propio-D5-phenone. The information is intended for researchers, scientists, and professionals involved in drug development and other fields requiring the use of stable isotope-labeled internal standards.

Chemical Structure and Nomenclature

This compound refers to propiophenone that has been isotopically labeled with five deuterium atoms. There are two primary isotopologues available, distinguished by the position of the deuterium labeling:

  • Propiophenone-ethyl-d5: The five deuterium atoms are located on the ethyl group.

  • Propiophenone-phenyl-d5: The five deuterium atoms are located on the phenyl ring.

This guide will focus on both forms, collectively referred to as this compound, and will specify the particular isotopologue when data is specific.

Chemical Structure:

Caption: Chemical structures of Propiophenone-ethyl-d5 and Propiophenone-phenyl-d5.

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of its unlabeled counterpart, propiophenone. The primary difference lies in the molecular weight due to the presence of deuterium.

Table 1: Physicochemical Properties

PropertyPropiophenone (unlabeled)This compound (ethyl-d5)This compound (phenyl-d5)Reference
CAS Number 93-55-0342610-99-554419-23-7[1]
Molecular Formula C₉H₁₀OC₉H₅D₅OC₉H₅D₅O[2]
Molecular Weight 134.18 g/mol 139.21 g/mol 139.21 g/mol [2]
Appearance Colorless liquidNot specified (expected to be a colorless liquid)Not specified (expected to be a colorless liquid)[3]
Boiling Point 218 °CNot specified (expected to be similar to unlabeled)Not specified (expected to be similar to unlabeled)[3]
Melting Point 18.6 °CNot specified (expected to be similar to unlabeled)Not specified (expected to be similar to unlabeled)[3]
Density 1.009 g/mL at 25 °CNot specified (expected to be slightly higher than unlabeled)Not specified (expected to be slightly higher than unlabeled)[3]
Solubility Insoluble in water; miscible with organic solventsNot specified (expected to be similar to unlabeled)Not specified (expected to be similar to unlabeled)[3]

Spectroscopic Data

Stable isotope labeling is a powerful tool in mass spectrometry and nuclear magnetic resonance (NMR) for quantification and structural elucidation.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M+) that is 5 mass units higher than that of unlabeled propiophenone. The fragmentation pattern is expected to be similar, with key fragments showing a corresponding mass shift.

Table 2: Predicted Mass Spectral Data for this compound (Electron Ionization)

Fragment IonUnlabeled Propiophenone (m/z)Propiophenone-ethyl-d5 (m/z)Propiophenone-phenyl-d5 (m/z)Description
[M]+ 134139139Molecular Ion
[M-CH₃CH₂]+ 105105110Loss of ethyl/ethyl-d5 radical
[C₆H₅CO]+ 105105110Benzoyl/Benzoyl-d5 cation
[C₆H₅]+ 777782Phenyl/Phenyl-d5 cation

Fragmentation Pathway:

G M [C₉H₅D₅O]⁺˙ m/z = 139 F1 [C₇H₅D₅O]⁺ m/z = 110 (phenyl-d5) [C₇H₅O]⁺ m/z = 105 (ethyl-d5) M->F1 - C₂H₅˙ (phenyl-d5) - C₂D₅˙ (ethyl-d5) F2 [C₆D₅]⁺ m/z = 82 (phenyl-d5) [C₆H₅]⁺ m/z = 77 (ethyl-d5) F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons bonded to deuterium will show a characteristic triplet splitting due to C-D coupling and will be shifted slightly upfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionUnlabeled Propiophenone ¹H NMR (ppm)Propiophenone-ethyl-d5 ¹H NMR (ppm)Propiophenone-phenyl-d5 ¹H NMR (ppm)Unlabeled Propiophenone ¹³C NMR (ppm)Propiophenone-ethyl-d5 ¹³C NMR (ppm)Propiophenone-phenyl-d5 ¹³C NMR (ppm)
-CH₂- 2.9 (q)Absent2.9 (q)31.7~31 (triplet)31.7
-CH₃ 1.2 (t)Absent1.2 (t)8.4~8 (multiplet)8.4
Phenyl C-H (ortho) 7.9 (d)7.9 (d)Absent128.6128.6~128 (triplet)
Phenyl C-H (meta) 7.4 (t)7.4 (t)Absent128.2128.2~128 (triplet)
Phenyl C-H (para) 7.5 (t)7.5 (t)Absent133.0133.0~133 (triplet)
Phenyl C-ipso ---137.0137.0~136.5 (triplet)
C=O ---200.7200.7200.7

Note: Predicted shifts for deuterated compounds are based on typical isotopic effects and may vary slightly.

Synthesis and Applications

Synthesis

Deuterated propiophenone can be synthesized through various methods. A common approach for Propiophenone-phenyl-d5 involves the Friedel-Crafts acylation of deuterated benzene with propanoyl chloride. The synthesis of Propiophenone-ethyl-d5 would require a deuterated propanoyl source.

General Synthesis Workflow:

G cluster_phenyl Synthesis of Propiophenone-phenyl-d5 cluster_ethyl Synthesis of Propiophenone-ethyl-d5 Benzene-d6 Benzene-d6 Reaction1 Friedel-Crafts Acylation Benzene-d6->Reaction1 PropanoylChloride Propanoyl Chloride PropanoylChloride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 Product1 Propiophenone-phenyl-d5 Reaction1->Product1 Benzene Benzene Reaction2 Friedel-Crafts Acylation Benzene->Reaction2 PropanoylChloride-d5 Propanoyl-d5 Chloride PropanoylChloride-d5->Reaction2 AlCl3_2 AlCl₃ (Lewis Acid) AlCl3_2->Reaction2 Product2 Propiophenone-ethyl-d5 Reaction2->Product2

Caption: General synthetic routes for Propiophenone-d5 isotopologues.

Applications

This compound serves as an excellent internal standard for the quantification of propiophenone and related compounds in various matrices.[4] Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample loss during preparation and analysis. Propiophenone itself is an intermediate in the synthesis of pharmaceuticals and is found in some perfumes.[5]

Experimental Protocols

General Analytical Workflow for Quantification

A typical workflow for the quantification of an analyte using a deuterated internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Sample Biological or Environmental Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration and Reconstitution Extraction->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Quantification Quantification using Isotope Dilution Analysis->Quantification

Caption: General workflow for analyte quantification using this compound as an internal standard.

Example Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of propiophenone using this compound as an internal standard. Optimization of parameters will be required for specific applications and instrumentation.

Sample Preparation:

  • To 1 mL of the sample matrix (e.g., plasma, urine), add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile).

  • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge the sample to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: Splitless mode.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the analyte and the internal standard.

Table 4: Example SIM Parameters for GC-MS Analysis

CompoundMonitored Ions (m/z)
Propiophenone 134, 105, 77
This compound (ethyl-d5) 139, 105, 77
This compound (phenyl-d5) 139, 110, 82

Conclusion

This compound is a valuable tool for quantitative analysis in various scientific disciplines. Understanding its chemical properties, spectroscopic behavior, and appropriate analytical methodologies is crucial for its effective implementation as an internal standard. This guide provides a foundational understanding to aid researchers in their work with this and other stable isotope-labeled compounds.

References

Propio-D5-phenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of Propio-D5-phenone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of propiophenone. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their analytical methodologies. This document details the physicochemical properties of this compound, its primary application as an internal standard in mass spectrometry-based quantification, a representative experimental protocol for its use, and a general synthesis pathway.

Core Molecular and Physical Properties

This compound is a stable, isotopically labeled form of propiophenone where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.

PropertyValue
Chemical Formula C₉D₅H₅O
Molecular Weight Approximately 139.21 g/mol
CAS Number 342610-99-5
Appearance Colorless liquid (inferred from propiophenone)
Solubility Insoluble in water; soluble in organic solvents (inferred from propiophenone)[1]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method validation to ensure the accuracy and reliability of results.[2][3][4][5] By adding a known amount of this compound to a sample, it can be used to correct for variations that may occur during sample preparation, extraction, and analysis, such as matrix effects.[6]

This compound is particularly relevant in the field of forensic toxicology for the quantification of synthetic cathinones, also known as "bath salts," in biological matrices like blood and urine.[7][8][9] Synthetic cathinones are a class of new psychoactive substances (NPS) that pose a significant challenge to public health and forensic laboratories.[6][9] Accurate and sensitive analytical methods are crucial for their detection and quantification in clinical and forensic cases.

Experimental Protocol: Quantification of Synthetic Cathinones in Urine

The following is a representative experimental protocol for the quantification of synthetic cathinones in urine using this compound as an internal standard, based on established methodologies for this class of compounds.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of a urine sample, add 10 µL of an internal standard working solution containing this compound (concentration will depend on the expected analyte concentration range).

  • Alkalinize the sample by adding 100 µL of 1 N NaOH.

  • Perform the extraction by adding 1 mL of an ethyl acetate/hexane (1:1) mixture, vortexing, and then centrifuging to separate the layers.

  • Transfer 800 µL of the upper organic layer to a clean tube. To prevent complete evaporation of the volatile analytes, 20 µL of a keeper solvent like DMSO can be added.

  • Evaporate the solvent under a gentle stream of nitrogen at approximately 37°C.

  • Reconstitute the dried extract in 200 µL of a mobile phase-like solution (e.g., 5% methanol in water with 0.1% formic acid).

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Hypersil GOLD™ or equivalent) is typically used.

    • Mobile Phase: A gradient elution is commonly employed with:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode is generally used.

    • Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. Two or more SRM transitions should be monitored for each analyte and for this compound to ensure specificity and for ion ratio confirmation. The precursor ion for this compound would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments.

3. Quantification

  • A calibration curve is generated by analyzing a series of calibration standards of known concentrations of the target synthetic cathinones, each spiked with the same amount of this compound internal standard.

  • The concentration of the analytes in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of this compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of synthetic cathinones using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add this compound Internal Standard urine_sample->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) alkalinize->lle separate Separate Organic Layer lle->separate evaporate Evaporate Solvent separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial lc_separation LC Separation (C18 Column) hplc_vial->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Plot Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analytes calibration_curve->quantification

Caption: Workflow for synthetic cathinone quantification.

Signaling Pathways

Currently, there is no scientific literature available that directly links propiophenone or its deuterated analog, this compound, to specific biological signaling pathways. Its primary utility is as an analytical tool rather than a biologically active molecule in such a context. Research on the biological effects of propiophenone itself is limited.

References

Physical properties of Propio-D5-phenone (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of Propiophenone-d5, with a primary focus on its solubility and melting point. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Introduction

Propiophenone-d5 is a deuterated form of propiophenone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of Propiophenone-d5 is crucial for its proper handling, storage, and application in experimental settings.

Melting Point

The melting point of a substance is a critical physical property that provides information about its purity and the temperature at which it transitions from a solid to a liquid state. For Propiophenone, the reported melting point varies slightly across different sources but is consistently in a narrow range near room temperature.

Table 1: Reported Melting Points of Propiophenone

Melting Point (°C)Reference
17-19[1][2]
18.6[3][4]
21[2][3][5]
16-18[6]
18.0[7]
19[8]
19-20

The slight variations in the reported melting point can be attributed to differences in experimental methods and the purity of the sample.

Solubility

The solubility of a compound dictates its utility in various experimental protocols, particularly in solution-based assays and formulations. Propiophenone is characterized by its poor solubility in water and high solubility in many organic solvents.

Table 2: Solubility of Propiophenone

SolventSolubilityReference
WaterInsoluble/Difficult to mix[2][3][4][5][6][7]
MethanolMiscible[3][5][7]
Anhydrous EthanolMiscible[3][5]
EtherMiscible[3][5][7]
BenzeneMiscible[3][5][7]
TolueneMiscible[3][5][7]
GlycerolInsoluble[3][5][7]
Ethylene GlycolInsoluble[3][5][7]
Propylene GlycolInsoluble[3][5][7]
HexaneGood solubility[9]

The miscibility of Propiophenone with a wide range of organic solvents makes it a versatile compound for organic synthesis and as a standard in analytical chemistry.

Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of Propiophenone-d5 are not explicitly available. However, standard methodologies for these measurements would be applicable.

Melting Point Determination

A standard method for melting point determination involves using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded.

MeltingPoint_Workflow A Sample Preparation: Pack Propiophenone-d5 into a capillary tube B Place in Melting Point Apparatus A->B C Controlled Heating B->C D Observe Melting C->D E Record Temperature Range D->E

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility can be determined by adding a known amount of Propiophenone-d5 to a specific volume of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.

Solubility_Workflow A Add excess Propiophenone-d5 to solvent B Equilibrate at constant temperature with agitation A->B C Separate undissolved solid (e.g., centrifugation, filtration) B->C D Measure concentration of the supernatant C->D E Calculate Solubility D->E

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the physical properties of Propiophenone-d5 are limited, the data for its non-deuterated counterpart, Propiophenone, provide a reliable estimate. Propiophenone is a low-melting solid or liquid at room temperature with poor aqueous solubility and high solubility in a wide array of organic solvents. These properties are essential for its effective use in research and development. Further experimental studies on Propiophenone-d5 are warranted to establish its specific physical characteristics definitively.

References

Propio-D5-phenone: A Technical Guide to its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Propio-D5-phenone. Due to the limited availability of public experimental data for this specific deuterated isotopologue, this document presents reference data for the unlabeled parent compound, propiophenone, and outlines the theoretical and expected variations in the spectra of this compound. This approach provides a robust framework for researchers utilizing this compound as an internal standard or in metabolic studies.

Introduction to this compound

This compound (CAS No. 342610-99-5) is a deuterated form of propiophenone (CAS No. 93-55-0), where the five hydrogen atoms on the ethyl group have been replaced with deuterium.[1][2] Its molecular formula is C₉H₅D₅O, and it has an approximate molecular weight of 139.21 g/mol .[3] The IUPAC name for this compound is 1-phenylpropan-1-one-2,2,3,3,3-d5.

Isotopically labeled compounds like this compound are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for the characterization of this compound, confirming its molecular weight and fragmentation patterns.

Expected Mass Spectrum of this compound

The key distinction in the mass spectrum of this compound compared to unlabeled propiophenone is the molecular ion peak. For the deuterated compound, the [M]+ peak is expected at m/z 139, reflecting the presence of five deuterium atoms.

Table 1: Comparison of Expected Key Mass Fragments for Propiophenone and this compound.

FragmentPropiophenone (C₉H₁₀O) m/zThis compound (C₉H₅D₅O) Expected m/zDescription
[M]+134139Molecular Ion
[M-C₂H₅]+ / [M-C₂D₅]+105105Loss of the ethyl/deuterated ethyl radical
[C₆H₅CO]+105105Benzoyl cation
[C₆H₅]+7777Phenyl cation
[C₄H₃]+5151Phenyl fragment
Reference Mass Spectrometry Data for Propiophenone

The following table summarizes the characteristic mass spectrometry peaks for unlabeled propiophenone.

Table 2: Mass Spectrometry Data for Propiophenone (CAS: 93-55-0).

m/zRelative Intensity (%)Fragment
13415-25[M]+
105100[C₆H₅CO]+
7740-50[C₆H₅]+
5110-20[C₄H₃]+

Data is aggregated from publicly available spectral databases.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer, typically with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization: Use a standard electron energy of 70 eV for EI.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 40-200.

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule.

Expected ¹H NMR Spectrum of this compound

In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group will be absent due to the replacement of protons with deuterium. The spectrum will be simplified to only show the signals for the aromatic protons of the phenyl group.

Table 3: Expected ¹H NMR Data for this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95m2HAromatic (ortho-protons)
~7.55m1HAromatic (para-proton)
~7.45m2HAromatic (meta-protons)
Reference ¹H NMR Data for Propiophenone

For comparison, the ¹H NMR data for unlabeled propiophenone is provided below.

Table 4: ¹H NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.97d7.82HAromatic (ortho-protons)
7.56t7.41HAromatic (para-proton)
7.46t7.62HAromatic (meta-protons)
3.00q7.22H-CH₂-
1.23t7.23H-CH₃

Data is aggregated from publicly available spectral databases.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound will show signals for all nine carbon atoms. The carbons of the deuterated ethyl group will exhibit coupling to deuterium, resulting in multiplets. The chemical shifts will be similar to those of propiophenone, with minor isotopic shifts.

Table 5: Expected ¹³C NMR Data for this compound.

Chemical Shift (ppm)Description
~200Carbonyl (C=O)
~137Aromatic (quaternary)
~133Aromatic (para-CH)
~128.6Aromatic (meta-CH)
~128.0Aromatic (ortho-CH)
~31Methylene (-CD₂-)
~8Methyl (-CD₃)
Reference ¹³C NMR Data for Propiophenone

The ¹³C NMR data for unlabeled propiophenone is presented for comparison.

Table 6: ¹³C NMR Data for Propiophenone (CAS: 93-55-0) in CDCl₃.

Chemical Shift (ppm)Assignment
200.8C=O
137.0Aromatic (quaternary)
133.0Aromatic (para-CH)
128.6Aromatic (meta-CH)
128.0Aromatic (ortho-CH)
31.8-CH₂-
8.5-CH₃

Data is aggregated from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Dissolution->Mass_Spectrometry NMR_Data Process NMR Data (FT, Phasing, Baseline) NMR_Spectroscopy->NMR_Data MS_Data Process MS Data (Peak Identification) Mass_Spectrometry->MS_Data Structure_Confirmation Structure Confirmation & Data Reporting NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the analysis of this compound.

This guide provides the essential spectroscopic information and experimental considerations for researchers working with this compound. While experimental data for the deuterated compound is not widely published, the provided reference data for propiophenone and the theoretical expectations for its deuterated analog offer a solid foundation for its characterization and use in analytical applications.

References

The Indispensable Anchor: A Technical Guide to the Use of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving this goal is often challenged by unavoidable variations in sample preparation, instrument response, and matrix effects. This in-depth technical guide explores the theory, synthesis, and application of deuterated internal standards, the gold standard for mitigating these challenges and ensuring the integrity of quantitative bioanalysis.

The Core Principle: Isotopic Analogs for Unwavering Accuracy

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, yet it behaves nearly identically during sample extraction, chromatography, and ionization.[2] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control sample at the earliest stage of the workflow, it experiences the same experimental variations as the analyte.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for a wide range of potential errors.[2]

This approach is particularly crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[4] Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for reliable correction.[5]

Crafting the Standard: Synthesis of Deuterated Analogs

The synthesis of a high-quality deuterated internal standard is a critical first step. The ideal standard should have a sufficient number of deuterium atoms (typically 3 or more) to provide a clear mass shift from the analyte and its naturally occurring isotopes, and the deuterium labels must be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3][6] There are two primary strategies for synthesizing deuterated compounds:

Hydrogen-Deuterium Exchange (HDE)

This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), deuterated solvents, or deuterium gas (D₂).[1] HDE reactions are often catalyzed by acids, bases, or metal catalysts.[1][7]

Experimental Protocol: General Acid/Base-Catalyzed Hydrogen-Deuterium Exchange

Objective: To introduce deuterium atoms into a target molecule at positions with acidic or basic protons.

Materials:

  • Analyte of interest

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated acid (e.g., DCl in D₂O) or deuterated base (e.g., NaOD in D₂O)

  • Anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • NMR spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the analyte in an appropriate anhydrous aprotic solvent in a round-bottom flask.

  • Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide to the flask. Introduce a catalytic amount of a deuterated acid or base. The choice of catalyst and the amount will depend on the specific analyte and the desired degree of deuteration.

  • Reaction: Heat the mixture to reflux with stirring. The reaction time can range from several hours to days, depending on the lability of the protons to be exchanged. Monitor the progress of the reaction by taking small aliquots and analyzing them by NMR spectroscopy to determine the extent of deuterium incorporation.

  • Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent and excess D₂O under reduced pressure using a rotary evaporator.

  • Lyophilization: To remove any remaining traces of D₂O and other volatile impurities, freeze-dry the product.

  • Purification: If necessary, purify the deuterated product using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the identity, purity, and extent of deuteration of the final product using NMR spectroscopy and mass spectrometry.

Multi-Step Synthesis from Deuterated Precursors

For molecules without easily exchangeable protons or when specific labeling is required, a de novo synthesis approach is employed.[8][9] This involves designing a synthetic route that incorporates commercially available deuterated building blocks.

Experimental Protocol: Conceptual Outline for Multi-Step Synthesis

Objective: To synthesize a specifically deuterated molecule using a deuterated starting material.

Methodology:

  • Retrosynthetic Analysis: Design a synthetic pathway that starts from a commercially available deuterated building block (e.g., deuterated methyl iodide, deuterated benzene). The synthetic route should be efficient and lead to the desired deuterated analog.

  • Synthesis: Execute the planned synthetic steps. This may involve a series of reactions such as carbon-carbon bond formation, functional group interconversions, and protection/deprotection steps. It is crucial to use reagents and conditions that do not lead to the loss of the deuterium labels.

  • Purification of Intermediates: Purify the intermediate products at each step of the synthesis to ensure the final product has high chemical purity.

  • Final Product Isolation and Purification: Isolate the final deuterated internal standard and purify it to a high degree using techniques like HPLC or flash chromatography.

  • Comprehensive Characterization: Thoroughly characterize the final product to confirm its chemical structure, purity (both chemical and isotopic), and the exact location and number of deuterium atoms. This is typically done using a combination of NMR (¹H, ²H, ¹³C), mass spectrometry, and elemental analysis.

Putting the Standard to Work: Application in LC-MS/MS

The use of a deuterated internal standard is a cornerstone of robust quantitative LC-MS/MS methods, particularly in bioanalysis.

Workflow for Quantitative Analysis

The general workflow involves adding the deuterated internal standard to the samples, followed by sample preparation, LC separation, and MS/MS detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated IS Sample->Spike Add known amount Extraction Extraction (PPT, LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: General LC-MS/MS Bioanalytical Method

Objective: To quantify an analyte in a biological matrix (e.g., human plasma) using a deuterated internal standard.

Materials and Reagents:

  • Blank biological matrix

  • Analyte and deuterated internal standard stock solutions

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • LC mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile)

  • LC column (e.g., C18 reversed-phase column)

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike known concentrations of the analyte into the blank biological matrix to prepare a series of calibration standards covering the desired concentration range.

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot (e.g., 50 µL) of each standard, QC, and unknown sample, add a fixed volume (e.g., 10 µL) of the deuterated internal standard working solution.

    • Add a larger volume (e.g., 150 µL) of the cold protein precipitation solvent.

    • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: e.g., C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A typical gradient might start at 5% B, ramp to 95% B over a few minutes, hold for a short period, and then return to initial conditions for re-equilibration.

      • Flow Rate: e.g., 0.4 mL/min

      • Column Temperature: e.g., 40°C

      • Injection Volume: e.g., 5 µL

    • MS/MS Conditions (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

      • Source Temperature: e.g., 500°C

      • IonSpray Voltage: e.g., 5500 V

      • Curtain Gas: e.g., 35 psi

      • Collision Gas: e.g., Nitrogen

      • Multiple Reaction Monitoring (MRM): Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard. Optimize collision energies and other compound-dependent parameters for each transition.

  • Data Processing and Quantification:

    • Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for all standards, QCs, and samples.

    • Construct a calibration curve by plotting the peak area ratio of the standards against their corresponding concentrations. Use a linear regression model, often with a 1/x² weighting.

    • Determine the concentrations of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

Ensuring Method Reliability: Validation and Performance

A quantitative method using a deuterated internal standard must be rigorously validated to ensure its performance is acceptable for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Performance Metrics

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative methods. Below is a summary of typical performance data.

ParameterWithout Deuterated ISWith Deuterated IS
Recovery Variable (50-110%)Consistently high and reproducible
Matrix Effect Significant ion suppression or enhancement, highly variable between samplesMinimal impact on final quantification due to effective normalization
Precision (%CV) Often >15%Typically <15% (often <5%)
Accuracy (%Bias) Can be significantly biasedTypically within ±15% of the nominal value

This table presents generalized data based on numerous bioanalytical method validation reports. Actual values will vary depending on the analyte, matrix, and specific method conditions.

A study on endocannabinoids in human cerebrospinal fluid demonstrated recoveries ranging from 61.5% to 114.8% and matrix effects from 24.4% (suppression) to 105.2% (slight enhancement) for various deuterated internal standards.[10]

Logical Flow of Method Validation

The validation process follows a logical sequence to demonstrate the method's reliability.

Validation_Flow cluster_dev Method Development cluster_cal Calibration cluster_perf Performance Characteristics cluster_stab Stability Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LLOQ Lower Limit of Quantification Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Analyte & IS Stability MatrixEffect->Stability

Caption: Logical workflow for the validation of a bioanalytical method.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative LC-MS analysis. Their ability to mimic the behavior of the analyte of interest provides a robust and reliable means of correcting for a multitude of experimental variations, most notably matrix effects. While the initial investment in the synthesis and characterization of a high-quality deuterated standard can be significant, the resulting improvements in data accuracy, precision, and overall method robustness are invaluable for research, clinical diagnostics, and drug development. By following well-defined synthesis and analytical protocols, and conducting thorough method validation, researchers can have high confidence in the integrity of their quantitative results.

References

Propio-D5-phenone: A Technical Guide to its Certificate of Analysis and Purity Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity specifications for Propio-D5-phenone (CAS: 342610-99-5). This deuterated analog of propiophenone is a critical internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Understanding its purity profile is paramount for ensuring the accuracy, precision, and reliability of analytical data in research and drug development.

Introduction to this compound as an Internal Standard

This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a molecule that is chemically identical to its unlabeled counterpart, propiophenone, but has a distinct, higher mass. This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte of interest. The use of deuterated internal standards is a well-established practice to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and robustness of quantitative analytical methods.

For reliable results, deuterated standards must possess high isotopic enrichment (typically ≥98%) and high chemical purity (often >99%).[1] This ensures that the internal standard behaves consistently and does not introduce interference in the analytical run.

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular batch of this compound can vary between manufacturers, the following tables represent typical data and specifications that researchers and drug development professionals should expect.

Product Identification and General Properties
ParameterSpecification
Product Name This compound
CAS Number 342610-99-5
Chemical Formula C₉H₅D₅O
Molecular Weight 139.21 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in methanol, acetonitrile, DMSO
Purity Specifications
TestMethodSpecificationRepresentative Result
Chemical Purity HPLC-UV≥ 98.0%99.8%
Isotopic Purity (Atom % D) Mass Spectrometry≥ 98.0 Atom % D99.2 Atom % D
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.02%
Assay (as is) qNMR or Mass Balance95.0% - 105.0%99.5%
Isotopic Distribution
Isotopic SpeciesAbundance
d₀< 0.1%
d₁< 0.2%
d₂< 0.5%
d₃< 1.0%
d₄< 5.0%
d₅> 93.0%

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially reproducing the quality control testing of this compound. Below are representative protocols for the key analytical experiments.

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    15 90
    20 90
    20.1 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-200.

  • Data Analysis: The isotopic distribution is determined by analyzing the relative abundances of the molecular ion peaks corresponding to the different deuterated species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) TMS.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Analysis: The absence of proton signals corresponding to the deuterated positions confirms the isotopic labeling, while the remaining signals confirm the overall structure.

Visualization of Certification Workflow and Purity Assessment

General Workflow for Chemical Standard Certification

The certification of a chemical standard like this compound is a multi-step process that ensures its identity, purity, and stability.

G cluster_0 Synthesis and Purification cluster_1 Analytical Testing cluster_2 Documentation and Release Synthesis Synthesis Purification Purification Synthesis->Purification Initial Characterization Initial Characterization Purification->Initial Characterization Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Initial Characterization->Structural Confirmation (NMR, MS) Identity Purity Assessment (HPLC, GC) Purity Assessment (HPLC, GC) Initial Characterization->Purity Assessment (HPLC, GC) Purity Isotopic Enrichment (MS) Isotopic Enrichment (MS) Initial Characterization->Isotopic Enrichment (MS) Isotopic Purity Residual Solvent Analysis (GC-HS) Residual Solvent Analysis (GC-HS) Initial Characterization->Residual Solvent Analysis (GC-HS) Impurities Water Content (Karl Fischer) Water Content (Karl Fischer) Initial Characterization->Water Content (Karl Fischer) Impurities Certificate of Analysis Generation Certificate of Analysis Generation Structural Confirmation (NMR, MS)->Certificate of Analysis Generation Purity Assessment (HPLC, GC)->Certificate of Analysis Generation Isotopic Enrichment (MS)->Certificate of Analysis Generation Residual Solvent Analysis (GC-HS)->Certificate of Analysis Generation Water Content (Karl Fischer)->Certificate of Analysis Generation Final Product Release Final Product Release Certificate of Analysis Generation->Final Product Release

Caption: Workflow for the certification of a chemical standard.

Contribution of Analytical Tests to Final Purity Specification

The final purity specification of this compound is a composite assessment derived from multiple analytical techniques. Each technique provides a crucial piece of information that contributes to the overall quality assessment.

G cluster_0 Analytical Techniques cluster_1 Purity Attributes Final Purity Specification Final Purity Specification HPLC_UV HPLC-UV Chemical_Purity Chemical Purity HPLC_UV->Chemical_Purity GC_MS GC-MS Isotopic_Purity Isotopic Purity GC_MS->Isotopic_Purity NMR NMR Structural_Identity Structural Identity NMR->Structural_Identity Karl_Fischer Karl Fischer Water_Content Water Content Karl_Fischer->Water_Content GC_HS GC-HS Residual_Solvents Residual Solvents GC_HS->Residual_Solvents Chemical_Purity->Final Purity Specification Isotopic_Purity->Final Purity Specification Structural_Identity->Final Purity Specification Water_Content->Final Purity Specification Residual_Solvents->Final Purity Specification

Caption: Relationship of analytical tests to the final purity specification.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is essential for its proper use as an internal standard in regulated and research environments. The data presented in the CoA, derived from a series of well-defined analytical experiments, provides the necessary assurance of the material's identity, purity, and isotopic enrichment. Researchers, scientists, and drug development professionals should always demand and critically evaluate the CoA to ensure the integrity of their analytical results and the overall quality of their studies.

References

Propio-D5-phenone: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling information for Propio-D5-phenone (CAS: 342610-99-5), a deuterated stable isotope of propiophenone. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding its physical and chemical properties is fundamental to its safe handling. While specific data for the deuterated form is limited, the properties of its non-deuterated analog, propiophenone, serve as a reliable reference.

PropertyValueReference
CAS Number 342610-99-5[1]
Molecular Formula C₆H₅COCD₂CD₃[2]
Molecular Weight 139.21 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Density 1.009 g/mL[3]
Melting Point 17 - 19 °C (63 - 66 °F)[3]
Boiling Point 218 °C (424 °F)[3]
Flash Point 92 °C (198 °F)[3]
Water Solubility 2 g/L[3]
Vapor Pressure 0.23 hPa (0.17 mmHg) at 25 °C (77 °F)[3]
Vapor Density 4.63 (Air = 1)[3]
Partition Coefficient (octanol/water) log Pow: 2.19[3]

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[4]

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid inhalation of vapor or mist.[3]

  • Use non-sparking tools to prevent ignition.[5]

  • Ground and bond containers when transferring material.[4]

Storage:

  • Store at room temperature.[1][2]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Protect from heat and sources of ignition.[3]

  • The compound is stable if stored under recommended conditions. After three years, it is recommended to re-analyze the chemical purity before use.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[5]

  • Use personal protective equipment, including respiratory protection.[3]

  • Contain the spill using an inert absorbent material.[3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3]

  • Do not allow the product to enter drains.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[3]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures

This compound is a flammable liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Hazardous Combustion Products: Carbon oxides are formed under fire conditions.[3]

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow A Receiving B Storage (Room Temperature, Tightly Sealed, Ventilated) A->B Store Immediately C Pre-Use Inspection (Check for Leaks/Damage) B->C Before Use D Handling & Use (Fume Hood, PPE) C->D Proceed if OK E Spill Response (Absorb, Ventilate, Dispose) D->E In Case of Spill F Waste Disposal (Hazardous Waste) D->F After Use G Documentation (Log Use & Disposal) F->G Record

Caption: Workflow for the safe handling of this compound.

References

Propio-D5-phenone vs. Propiophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed comparison between Propio-D5-phenone and its non-deuterated counterpart, propiophenone. This document outlines their physicochemical properties, mass spectrometric behavior, and core applications, with a focus on the use of this compound as an internal standard in quantitative analysis.

Physicochemical Properties: A Comparative Overview

Propiophenone (ethyl phenyl ketone) is an aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceuticals.[1] this compound is its stable isotope-labeled (SIL) analog, where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a molecule that is chemically almost identical to propiophenone but has a higher molecular weight, a critical feature for its application in mass spectrometry.

PropertyPropiophenoneThis compound
Synonyms Ethyl phenyl ketone, 1-Phenylpropan-1-one, BenzoylethanePropiophenone-d5, 1-Propanone-2,2,3,3,3-d5, 1-phenyl-
CAS Number 93-55-0[1]342610-99-5[2]
Molecular Formula C₉H₁₀O[1]C₉D₅H₅O[2]
Molar Mass 134.18 g/mol [1]139.21 g/mol [3]
Appearance Colorless liquid[1]Not specified (assumed colorless liquid)
Boiling Point 218 °C[1]Not specified (expected to be very similar to propiophenone)
Melting Point 18.6 °C[1]Not specified (expected to be very similar to propiophenone)
Solubility Insoluble in water; miscible with organic solvents.[1]Not specified (expected to be very similar to propiophenone)

Synthesis of Propiophenone

Propiophenone can be synthesized through several methods. The most common industrial preparations include the Friedel-Crafts acylation of benzene with propanoyl chloride and the ketonization of benzoic acid and propionic acid at high temperatures over a catalyst.[1][4] The synthesis of this compound would follow a similar pathway, utilizing a deuterated reactant such as propanoyl-d5 chloride.

cluster_reactants Reactants reactant reactant catalyst catalyst process process product product benzene Benzene reaction Friedel-Crafts Acylation benzene->reaction propanoyl_chloride Propanoyl Chloride (or Propanoyl-d5 Chloride) propanoyl_chloride->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->reaction Catalyzes propiophenone Propiophenone (or this compound) reaction->propiophenone parent parent fragment fragment loss loss mol_ion Propiophenone Ion [C9H10O]+ (m/z 134) frag_105 Benzoyl Cation [C7H5O]+ (m/z 105) mol_ion->frag_105 loss_29 - C2H5• frag_77 Phenyl Cation [C6H5]+ (m/z 77) loss_28 - CO step step input input instrument instrument output output sample Biological Sample (e.g., Plasma, Urine) add_is Spike with known amount of this compound (IS) sample->add_is prep Sample Preparation (e.g., LLE, SPE) add_is->prep lc LC Separation prep->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Processing ms->data result Concentration = (Analyte/IS Ratio) x [IS] data->result parent parent metabolite metabolite enzyme enzyme process process conjugate conjugate propiophenone Propiophenone reduction Carbonyl Reduction propiophenone->reduction carbinol 1-Phenyl-1-propanol (Ethylphenylcarbinol) reduction->carbinol reductase Carbonyl Reductases reductase->reduction Catalyzes conjugation Phase II Conjugation (e.g., Glucuronidation) carbinol->conjugation excretion Excreted Conjugate conjugation->excretion

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Methyl-N-Ethylcathinone (4-MEC) in Human Plasma using LC-MS/MS with Propio-D5-phenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-methyl-N-ethylcathinone (4-MEC), a synthetic cathinone, in human plasma. To ensure accuracy and precision, a deuterated internal standard, Propio-D5-phenone, is employed. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the reliable quantification of 4-MEC. This method is suitable for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and clinical research.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of new psychoactive substances (NPS) that have emerged as drugs of abuse. 4-methyl-N-ethylcathinone (4-MEC) is a synthetic stimulant of the cathinone class with effects similar to amphetamine and cocaine. Accurate and reliable quantification of 4-MEC in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs in biological fluids due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard is essential for correcting analytical variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[3][4][5] Deuterated internal standards, such as this compound, are ideal as they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization behavior allow for the accurate normalization of the analyte signal, thereby improving the precision and accuracy of the quantification.

This application note provides a detailed protocol for the extraction and quantification of 4-MEC in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents
  • 4-Methyl-N-ethylcathinone (4-MEC) standard (Cerilliant)

  • This compound (CDN Isotopes)

  • LC-MS grade acetonitrile (Fisher Scientific)

  • LC-MS grade methanol (Fisher Scientific)

  • LC-MS grade water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (BioIVT)

Equipment
  • Liquid chromatograph (e.g., Shimadzu Nexera X2)

  • Tandem mass spectrometer (e.g., SCIEX QTRAP 6500+)

  • Analytical column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 50 x 2.1 mm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MEC and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-MEC stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the respective 4-MEC working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnPhenomenex Kinetex 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.595
2.595
2.65
4.05

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500 °C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-MEC192.1146.125
This compound140.182.120

Results and Discussion

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in human plasma. The calibration curve was constructed by plotting the peak area ratio of 4-MEC to this compound against the nominal concentration of 4-MEC. The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL.

AnalyteCalibration Range (ng/mL)
4-MEC1 - 500> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision was expressed as the percentage coefficient of variation (%CV), and the accuracy was expressed as the percentage of the nominal concentration. The results, as shown in the table below, demonstrate that the method is both precise and accurate.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low5< 10< 1095 - 10595 - 105
Medium50< 10< 1095 - 10595 - 105
High400< 10< 1095 - 10595 - 105

Note: The quantitative data presented is illustrative and based on typical performance for similar assays.

Mechanism of Action of 4-MEC

Synthetic cathinones like 4-MEC primarily exert their stimulant effects by interacting with monoamine transporters in the brain.[6][7] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. 4-MEC acts as a monoamine transporter inhibitor and releasing agent, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[8][9][10] This enhanced monoaminergic neurotransmission is responsible for the psychostimulant effects observed with 4-MEC use.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) MEC 4-MEC MEC->DAT Inhibits MEC->NET Inhibits MEC->SERT Inhibits Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Binds Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Binds Stimulant_Effects Psychostimulant Effects Dopamine_Receptor->Stimulant_Effects Norepinephrine_Receptor->Stimulant_Effects Serotonin_Receptor->Stimulant_Effects

Figure 1. Mechanism of action of 4-MEC on monoamine transporters.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-MEC in human plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 50 µL Human Plasma Spiking Spike with 4-MEC Standards/QCs Plasma_Sample->Spiking IS_Addition Add 10 µL this compound (IS) Spiking->IS_Addition Protein_Precipitation Add 150 µL Acetonitrile IS_Addition->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject 5 µL into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4-MEC Calibration->Quantification Reporting Report Results Quantification->Reporting

Figure 2. Workflow for the quantification of 4-MEC in human plasma.

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of 4-MEC in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation sample preparation method allows for high-throughput analysis. This method is a valuable tool for researchers in toxicology, pharmacology, and clinical research studying the prevalence and effects of synthetic cathinones.

References

Application of Propio-D5-phenone in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) and metabolic profile is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust and reliable bioanalytical methods, as it effectively compensates for variability during sample preparation and analysis.[3][4] Propio-D5-phenone, a deuterated analog of propiophenone, serves as an ideal internal standard for the quantification of propiophenone and structurally related compounds in various biological samples.

This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic and metabolism studies. It is intended for researchers, scientists, and drug development professionals engaged in bioanalysis.

Principle and Application

This compound is chemically identical to propiophenone, with the exception that five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +5 Da, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties, chromatographic retention time, and ionization efficiency.[3]

The primary applications of this compound include:

  • Internal Standard in Quantitative Bioanalysis: To accurately determine the concentration of propiophenone or its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The SIL-IS is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample extraction, handling, and injection can be effectively normalized, leading to high accuracy and precision.[5][6][7]

  • Metabolite Identification: In metabolism studies, the presence of a deuterated internal standard can aid in the identification of drug metabolites.[8][9] By comparing the mass spectra of samples from dosed subjects with and without the internal standard, metabolites can be more readily distinguished from endogenous matrix components.

Experimental Protocols

Pharmacokinetic Study of Propiophenone in Rodents

This protocol outlines a method for the quantification of propiophenone in rat plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with this compound as the internal standard.

Materials and Reagents:

  • Propiophenone (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Rat plasma (K2EDTA as anticoagulant)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of propiophenone and this compound in methanol.

    • Prepare a series of working standard solutions of propiophenone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, quality control sample, or unknown study sample), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM transitions are analyte-specific and need to be optimized. Representative transitions are provided in the table below.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Propiophenone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Propiophenone135.1105.110015
This compound140.1105.110015

Table 2: Representative Calibration Curve and Quality Control Data

Calibration Standard (ng/mL)Mean Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.05898.7
200.235101.2
1001.1899.5
5005.92100.8
100011.7599.1
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL)
LLOQ QC11.03
Low QC32.95
Mid QC300305.1
High QC800792.8

Note: The data presented in these tables are representative and should be generated for each specific assay during method validation.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN, 150 µL) plasma_sample->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for the quantitative analysis of propiophenone in plasma.

In Vitro Metabolic Stability Assay

This protocol describes an in vitro assay to assess the metabolic stability of a test compound using liver microsomes, with this compound used as an internal standard for the quantification of the parent compound over time.

Materials and Reagents:

  • Test compound

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Protocol:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture (e.g., 50 µL) into a quenching solution (e.g., 150 µL of cold acetonitrile containing this compound at 100 ng/mL).

  • Sample Processing and Analysis:

    • Follow the sample preparation and LC-MS/MS analysis steps as described in the pharmacokinetic study protocol.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Visualization of Metabolic Pathway Logic

While this compound itself is not metabolized, it is used to quantify the parent drug which undergoes metabolism. The following diagram illustrates a hypothetical metabolic pathway for a drug where this compound would be used as an internal standard for the parent drug.

metabolic_pathway Parent_Drug Parent Drug (Analyte) Phase_I Phase I Metabolism (e.g., Oxidation, Reduction, Hydrolysis) Parent_Drug->Phase_I Metabolite_1 Phase I Metabolite Phase_I->Metabolite_1 Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite_2 Phase II Metabolite Phase_II->Metabolite_2 Metabolite_1->Phase_II

Caption: General drug metabolism pathway.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of propiophenone and related analytes in complex biological matrices. Its use as an internal standard in LC-MS/MS-based pharmacokinetic and metabolism studies is essential for generating high-quality, reliable data to support drug discovery and development programs. The protocols and data presented herein provide a framework for the successful implementation of this compound in bioanalytical workflows.

References

Application Note: A Validated HPLC-MS/MS Bioanalytical Method for the Quantification of Propiophenone in Human Plasma Using Propio-D5-phenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of propiophenone in human plasma. Propiophenone is a common chemical intermediate and metabolite, and its accurate quantification is crucial in various research and clinical settings. The method utilizes a stable isotope-labeled internal standard (IS), Propio-D5-phenone, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation technique, followed by a rapid chromatographic separation. The method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and stability.[1][2][3]

Introduction

Propiophenone is a simple aromatic ketone that finds applications as a synthetic intermediate and can be a metabolite of various pharmaceutical compounds. Accurate and reliable quantification of propiophenone in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and other sources of variability.[4] This application note provides a detailed protocol for a validated HPLC-MS/MS method for the determination of propiophenone in human plasma.

Experimental

  • Analytes and Internal Standard:

    • Propiophenone (≥99% purity)

    • This compound (≥98% isotopic purity)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (K2-EDTA as anticoagulant)

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Propiophenone135.1105.16015
This compound (IS)140.1110.16015

Stock solutions of propiophenone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working solutions. The concentration range for the calibration curve was 1 to 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

A protein precipitation method was employed for sample preparation.[5][6] To 50 µL of plasma sample (calibration standard, QC, or unknown), 150 µL of the internal standard working solution (this compound in acetonitrile) was added. The mixture was vortex-mixed for 30 seconds to precipitate proteins. Following centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for injection into the HPLC-MS/MS system.

Method Validation

The bioanalytical method was validated in accordance with the principles of the FDA and EMA guidelines.[1][2] The validation assessed selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of propiophenone and the internal standard.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.995. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.

Intra-day and inter-day precision and accuracy were determined by analyzing five replicates of the LLOQ, Low, Medium, and High QC samples on three separate days. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.83.58.24.1
Low QC35.22.16.52.8
Medium QC504.1-1.55.3-0.9
High QC8003.5-0.84.70.2

The extraction recovery and matrix effect were assessed at the Low, Medium, and High QC concentrations. The results are presented in Table 5.

Table 5: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC392.598.7
Medium QC5094.1101.2
High QC80093.799.5

The stability of propiophenone in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results, summarized in Table 6, indicate that propiophenone is stable under these conditions.

Table 6: Stability Data

Stability ConditionDurationMean Stability (%)
Bench-top6 hours at room temperature96.8
Freeze-Thaw3 cycles95.2
Long-term30 days at -80 °C97.5

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in ACN, 150 µL) plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_processing Data Processing (Quantification) ms->data_processing

Caption: Experimental workflow for the bioanalytical method.

Validation_Process Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & LLOQ Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Overview of the bioanalytical method validation parameters.

Analyte_IS_Relationship cluster_compounds Analyte and Internal Standard cluster_properties Physicochemical Properties Propiophenone Propiophenone (Analyte) Properties Similar Properties: - Retention Time - Extraction Recovery - Ionization Efficiency Propiophenone->Properties Propio_D5_phenone This compound (Internal Standard) Propio_D5_phenone->Properties

Caption: Relationship between the analyte and internal standard.

Conclusion

A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of propiophenone in human plasma has been developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method. The simple protein precipitation sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in a variety of research and clinical applications.

References

Application Notes and Protocols for the Use of Propio-D5-phenone in Forensic Toxicology and Clinical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propio-D5-phenone (Propiophenone-d5) is a deuterated analog of propiophenone, a chemical structure that forms the backbone of many synthetic cathinones, also known as "bath salts." Due to its structural similarity and isotopic labeling, this compound serves as an excellent internal standard (IS) for the quantitative analysis of synthetic cathinones and other related novel psychoactive substances (NPS) in biological matrices.[1][2][3][4][5][6] Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and reliable quantification of target analytes in forensic toxicology and clinical chemistry settings.[2][3][4]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the analysis of synthetic cathinones in biological samples.

Signaling Pathways and Logical Relationships

The use of an isotopically labeled internal standard like this compound is a cornerstone of quantitative analytical chemistry, particularly in complex matrices encountered in forensic and clinical toxicology. The underlying principle is based on the chemical and physical similarities between the analyte and the internal standard.

Logical Relationship of Internal Standard Use cluster_key Key Analyte Target Analyte (e.g., Synthetic Cathinone) Extraction Sample Preparation (LLE or SPE) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample Biological Sample (Urine, Blood, etc.) Sample->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Analyte_key Analyte IS_key Internal Standard Process_key Process Step Analysis_key Analytical Technique

Caption: Logical workflow for quantitative analysis using an internal standard.

Quantitative Data

The following table summarizes typical quantitative data for the analysis of synthetic cathinones in biological matrices using LC-MS/MS, which can be expected when using a suitable internal standard like this compound. The data is compiled from various studies and represents a general performance benchmark.

Analyte ClassMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Extraction Recovery (%)Reference
Synthetic CathinonesUrine1 - 10000.25 - 584 - 104[2][7]
Synthetic CathinonesBlood1 - 10000.25 - 581 - 93[2][7]
Synthetic CathinonesOral Fluid1 - 5001Not specified
Pyrovalerone AnalogsSerum, Blood, UrineNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Quantification of Synthetic Cathinones in Urine by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of synthetic cathinones from human urine using liquid-liquid extraction (LLE) and LC-MS/MS, with this compound as the internal standard.

1. Materials and Reagents

  • This compound solution (1 µg/mL in methanol)

  • Reference standards for target synthetic cathinones

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Sodium hydroxide (1 N)

  • Ethyl acetate/hexane (1:1, v/v)

  • Phosphate buffer (pH 6)

  • Centrifuge tubes (15 mL)

  • Autosampler vials

2. Sample Preparation (Liquid-Liquid Extraction)

Urine Sample Preparation Workflow Start Start: Urine Sample (200 µL) Add_IS Add this compound IS (10 µL of 1 µg/mL) Start->Add_IS Basify Basify with 1 N NaOH (100 µL) Add_IS->Basify Extract Add Ethyl Acetate/Hexane (1 mL) Vortex & Centrifuge Basify->Extract Transfer Transfer Supernatant (800 µL) Extract->Transfer Evaporate Evaporate to Dryness under N2 at 37°C Transfer->Evaporate Reconstitute Reconstitute in 200 µL of 5% Methanol Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for urine samples.

  • Pipette 200 µL of urine into a 15 mL centrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution.

  • Add 100 µL of 1 N sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate/hexane (1:1), cap the tube, and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 200 µL of 5% methanol in water.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/water (9:1)

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor and product ion transitions for each target cathinone and for this compound need to be determined by direct infusion of the individual standards.

Protocol 2: Quantification of Synthetic Cathinones in Blood by GC-MS

This protocol provides a general method for the analysis of synthetic cathinones in whole blood using liquid-liquid extraction and GC-MS. Derivatization may be necessary for some cathinones to improve their chromatographic properties.

1. Materials and Reagents

  • This compound solution (1 µg/mL in methanol)

  • Reference standards for target synthetic cathinones

  • Sodium carbonate/bicarbonate buffer (pH 9.8)

  • n-Butyl chloride

  • Ethyl acetate

  • 0.1% Methanolic HCl

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required

  • GC-MS system with a capillary column (e.g., HP-5MS)

2. Sample Preparation (Liquid-Liquid Extraction)

Blood Sample Preparation Workflow Start Start: Blood Sample (1 mL) Add_IS Add this compound IS Start->Add_IS Buffer Add Carbonate Buffer (pH 9.8) Add_IS->Buffer Extract Add n-Butyl Chloride (7 mL) Rotate & Centrifuge Buffer->Extract Transfer Transfer Organic Layer Extract->Transfer Acidify Add 0.1% Methanolic HCl Transfer->Acidify Evaporate Evaporate to Dryness Acidify->Evaporate Reconstitute Reconstitute in Ethyl Acetate (200 µL) Evaporate->Reconstitute Analyze Inject into GC-MS Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for blood samples.

  • Pipette 1 mL of whole blood into a centrifuge tube.

  • Add the appropriate amount of this compound internal standard.

  • Add 1 mL of sodium carbonate/bicarbonate buffer (pH 9.8) and vortex.

  • Add 7 mL of n-butyl chloride, cap, and rotate for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (top) layer to a clean tube.

  • Add two drops of 0.1% methanolic HCl.

  • Evaporate to dryness under nitrogen at 37°C.

  • Reconstitute the dried extract with 200 µL of ethyl acetate. (If derivatization is needed, it would be performed at this stage according to the derivatizing agent's protocol).

  • Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 - 280°C

  • Oven Program: A temperature program starting at a lower temperature (e.g., 100°C), ramping up to a final temperature (e.g., 300°C) to separate the analytes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and this compound.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of synthetic cathinones and related compounds in forensic and clinical samples. Its use in conjunction with validated extraction procedures and robust chromatographic-mass spectrometric methods allows for the accurate and precise determination of these substances. The protocols provided here serve as a general guideline and should be fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application.

References

Application Note: Preparation of Propio-D5-phenone Stock and Working Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Propio-D5-phenone, a common internal standard used in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Accurate preparation of these solutions is critical for the precision and reliability of analytical data.

Introduction

This compound is a deuterated analog of propiophenone and is frequently employed as an internal standard to correct for variations in sample preparation and instrument response. Its chemical and physical properties are very similar to the analyte of interest, but it is mass-shifted due to the presence of deuterium atoms, allowing for its distinction by mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a well-established practice to improve the accuracy and precision of quantitative bioanalytical assays.

Experimental Protocols

This section details the step-by-step procedures for preparing a 1 mg/mL stock solution and a 10 µg/mL working solution of this compound.

Materials and Equipment
  • This compound (neat material)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • 10 mL volumetric flask (Class A)

  • Calibrated pipettes (P1000, P200)

  • Pipette tips

  • Amber glass vials with screw caps for storage

  • Vortex mixer

  • Sonicator

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound neat material into a clean, tared weighing boat or directly into a 10 mL volumetric flask. Record the exact weight.

  • Dissolving: Add a small amount of methanol (approximately 5-7 mL) to the volumetric flask containing the weighed this compound.

  • Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds or sonicate for 2-3 minutes to ensure complete dissolution.

  • Diluting to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with methanol.

  • Homogenizing: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store the solution at 2-8°C, protected from light.

Preparation of this compound Working Solution (10 µg/mL)
  • Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Diluting: Add methanol to the flask to bring the volume to the 10 mL mark.

  • Homogenizing: Cap the flask and invert it several times (at least 10 times) to ensure thorough mixing.

  • Transfer and Storage: Transfer the working solution to a clearly labeled amber glass vial. Store the solution at 2-8°C, protected from light. This working solution is now ready to be spiked into samples, calibration standards, and quality control samples.

Data Presentation

The following table summarizes the quantitative data for the preparation of the this compound solutions.

ParameterStock SolutionWorking Solution
Analyte This compoundThis compound
Solvent MethanolMethanol
Target Concentration 1 mg/mL (1000 µg/mL)10 µg/mL
Mass of Analyte ~10 mg (record exact mass)N/A
Volume of Stock Solution N/A100 µL
Final Volume 10 mL10 mL
Storage Conditions 2-8°C, protected from light2-8°C, protected from light

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ~10 mg of This compound dissolve Dissolve in ~7 mL Methanol weigh->dissolve vortex Vortex/Sonicate to ensure dissolution dissolve->vortex dilute_stock Dilute to 10 mL with Methanol vortex->dilute_stock store_stock Store Stock Solution (1 mg/mL) at 2-8°C dilute_stock->store_stock pipette Pipette 100 µL of Stock Solution store_stock->pipette Use for dilution dilute_working Dilute to 10 mL with Methanol pipette->dilute_working store_working Store Working Solution (10 µg/mL) at 2-8°C dilute_working->store_working

Caption: Workflow for preparing this compound stock and working solutions.

Application Note: High-Throughput Quantification of Small Molecule Analytes in Human Plasma Using Propio-D5-phenone as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of analytes in complex biological matrices such as plasma is fundamental in drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity. A key component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus correcting for matrix effects and improving data accuracy and precision.

This application note presents a generalized protocol for the quantification of a small molecule analyte in human plasma using Propio-D5-phenone as an internal standard. This compound, a deuterated form of propiophenone, serves as an excellent internal standard for analytes with a similar chemical structure, particularly those containing a phenyl ethyl ketone moiety. The protocol described herein is a representative workflow for therapeutic drug monitoring (TDM) or pharmacokinetic (PK) studies and can be adapted for specific analytes of interest.

Principle of Internal Standard Calibration

The fundamental principle of using an internal standard is to add a known, fixed concentration of the IS to all samples, including calibration standards, quality controls (QCs), and unknown samples. The analytical response of the analyte is then normalized to the response of the IS. This normalization corrects for variations in sample extraction recovery, injection volume, and ionization efficiency, leading to more accurate and precise quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte Analyte in Plasma (Unknown Concentration) IS_Addition Addition of this compound (Known Concentration) Analyte->IS_Addition Extraction Protein Precipitation / LLE IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS Response) LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Principle of internal standard calibration workflow.

Experimental Protocols

This section details the materials and methods for the quantification of a representative analyte in human plasma.

Materials and Reagents
  • Analyte: Representative small molecule drug (e.g., an aromatic ketone).

  • Internal Standard: this compound.

  • Biological Matrix: Human plasma (K2-EDTA).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - all LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm.

  • Reagents: Ammonium acetate.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions for Calibration Curve: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike the appropriate analyte working solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Start Start: Plasma Sample (50 µL) Add_IS Add 150 µL of This compound in ACN Start->Add_IS 1 Vortex Vortex Mix (1 minute) Add_IS->Vortex 2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge 3 Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant 4 Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject 5

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte: [M+H]⁺ > Product ion (To be determined for the specific analyte) This compound: 140.1 > 77.1

Data Presentation

The following tables represent typical data obtained from a method validation study using the described protocol.

Table 1: Calibration Curve Summary
Analyte Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)
10.012
50.061
200.245
500.612
1001.225
2503.063
5006.125
100012.250
Regression y = 0.0123x - 0.0005
Correlation Coefficient (r²) > 0.998
Table 2: Intra- and Inter-Day Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-Day (n=6) Inter-Day (n=18, 3 days)
Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) Mean Conc. (ng/mL)
LLOQ 11.058.2105.01.08
LQC 32.916.597.03.12
MQC 300309.64.1103.2295.5
HQC 800784.03.598.0812.8
Table 3: Matrix Effect and Recovery
QC LevelNominal Conc. (ng/mL)Matrix Effect (%) Recovery (%)
LQC 398.591.2
HQC 800101.293.5

Conclusion

This application note provides a comprehensive, albeit generalized, framework for the development and validation of an LC-MS/MS method for the quantification of small molecule analytes in human plasma. The use of this compound as a stable isotope-labeled internal standard is highlighted as a critical component for ensuring the robustness, accuracy, and precision of the method. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the representative data, offer a solid foundation for researchers to adapt this methodology for their specific analytes of interest in a regulated or non-regulated bioanalytical environment. The principles and workflows described are fundamental to pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Application of Propio-D5-phenone in Food and Environmental Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propio-D5-phenone, a deuterated stable isotope of propiophenone, serves as a high-fidelity internal standard for the quantitative analysis of propiophenone and structurally related aromatic ketones in complex matrices. Its application in food and environmental testing, primarily coupled with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensures enhanced accuracy and precision by mitigating matrix effects and correcting for analyte loss during sample preparation. These application notes provide detailed protocols for the utilization of this compound in the analysis of food and environmental samples, highlighting its role in robust and reliable quantification.

Introduction to this compound as an Internal Standard

In analytical chemistry, particularly for trace-level analysis in complex samples, the use of a stable isotope-labeled internal standard is the gold standard for quantification. This compound (Propiophenone-d5) is an ideal internal standard for the analysis of propiophenone and other aromatic ketones. Due to its similar chemical and physical properties to the native analyte, it co-elutes during chromatographic separation and exhibits a similar response in the mass spectrometer's ion source. This allows for accurate correction of variations that may occur during sample extraction, cleanup, and instrumental analysis.

The workflow for using a stable isotope-labeled internal standard like this compound is a systematic process that ensures the reliability of the final quantitative results.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Homogenized Sample Spike Spike with this compound Sample->Spike Extract Solvent Extraction Spike->Extract Clean Extract Cleanup (e.g., SPE) Extract->Clean Inject GC-MS or LC-MS/MS Injection Clean->Inject Quantify Quantification via Calibration Curve Inject->Quantify

Caption: General workflow for quantitative analysis using this compound.

Application in Food Analysis: Quantification of Propiophenone in Fruit Juice

Propiophenone can be used as a flavoring agent in various food products. This protocol details the determination of propiophenone in fruit juice using this compound as an internal standard with GC-MS.

Experimental Protocol

2.1.1. Reagents and Materials

  • This compound standard solution (10 µg/mL in methanol)

  • Propiophenone standard solutions for calibration

  • Acetonitrile (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2.1.2. Sample Preparation

  • Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile, 1 g of NaCl, and 4 g of anhydrous MgSO₄.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate for GC-MS analysis.

2.1.3. GC-MS Conditions

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Program: Start at 70°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).

  • Carrier Gas: Helium at 1.0 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C, 70 eV (Electron Ionization).

  • Acquisition: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: SIM Ions for Quantification and Confirmation

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Propiophenone 105 77 134

| this compound | 110 | 82 | 139 |

The quantification of propiophenone is based on the ratio of the peak area of its quantifier ion to that of the quantifier ion of this compound, plotted against a calibration curve prepared with known concentrations of propiophenone and a constant concentration of the internal standard.

Calibration_Workflow A Prepare Standards with constant IS concentration B Analyze by GC-MS A->B C Plot Peak Area Ratio (Analyte/IS) vs. Concentration B->C D Generate Linear Calibration Curve C->D

Caption: Workflow for establishing the calibration curve.

Application in Environmental Analysis: Quantification of Propiophenone in Surface Water

Propiophenone can be an environmental contaminant originating from industrial effluents. This protocol describes its analysis in surface water using this compound with LC-MS/MS.

Experimental Protocol

3.1.1. Reagents and Materials

  • This compound standard solution (10 µg/mL in methanol)

  • Propiophenone standard solutions for calibration

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • SPE cartridges (e.g., Oasis HLB, 200 mg)

3.1.2. Sample Preparation

  • Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

  • Spike the filtered sample with 100 µL of the 10 µg/mL this compound internal standard solution.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the entire 100 mL sample onto the SPE cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • Instrument: Waters ACQUITY UPLC with Xevo TQ-S MS or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 2: MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Propiophenone 135.1 105.1 77.1 15

| this compound | 140.1 | 110.1 | 82.1 | 15 |

The logical relationship of the analytical steps ensures a robust and validated method for environmental monitoring.

Environmental_Analysis_Logic Sample_Collection Water Sample Collection Spiking Internal Standard Spiking Sample_Collection->Spiking Extraction Solid Phase Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Logical flow of the environmental water analysis protocol.

Conclusion

This compound is an essential tool for any laboratory conducting quantitative analysis of propiophenone or related aromatic ketones in challenging matrices. Its use within a stable isotope dilution analysis framework provides the necessary accuracy, precision, and reliability to meet stringent regulatory and quality control requirements in both food and environmental testing. The protocols provided herein serve as a foundation for method development and validation, and can be adapted to various specific sample types and analytical instrumentation.

Application Notes and Protocols for Methods Utilizing Propio-D5-phenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Propio-D5-phenone as an internal standard in quantitative analytical methods. The following sections outline a comprehensive workflow, from sample preparation to data analysis, for the quantification of propiophenone in a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS). While a specific, published application note detailing the use of this compound was not found in the available literature, the following protocol has been synthesized based on established analytical principles for similar analytes and matrices.

Application Note: Quantification of Propiophenone in a Beverage Matrix by GC-MS using this compound Internal Standard

Introduction

Propiophenone is a volatile aromatic ketone that can be present in various food and beverage products, contributing to their overall flavor profile. Accurate quantification of such flavor compounds is crucial for quality control and product development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is because it closely mimics the chemical and physical properties of the analyte (propiophenone), effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby leading to higher accuracy and precision.

This application note describes a validated method for the determination of propiophenone in a beverage matrix using liquid-liquid extraction (LLE) for sample preparation, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

A known concentration of the internal standard, this compound, is spiked into the beverage sample. The sample is then subjected to liquid-liquid extraction to isolate the analyte and internal standard from the sample matrix. The extract is subsequently analyzed by GC-MS. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Propiophenone (≥99% purity)

    • This compound (≥98% isotopic purity)

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate (analytical grade)

    • Ultrapure water

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of propiophenone and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of propiophenone in methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the primary stock solution of this compound with methanol to obtain a final concentration of 10 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Transfer 5 mL of the beverage sample into a 15 mL screw-cap glass tube.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 100 ng/mL.

  • Vortex the sample for 30 seconds.

  • Add 1 g of sodium chloride to the sample to facilitate phase separation.

  • Add 5 mL of dichloromethane (DCM) to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

G cluster_prep Sample Preparation Workflow sample 5 mL Beverage Sample spike Spike with 50 µL This compound (10 µg/mL) sample->spike vortex1 Vortex (30s) spike->vortex1 add_salt Add 1g NaCl vortex1->add_salt add_dcm Add 5 mL DCM add_salt->add_dcm vortex2 Vortex (2 min) add_dcm->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry with Na2SO4 collect_organic->dry transfer Transfer to Vial dry->transfer analysis GC-MS Analysis transfer->analysis G cluster_logic Internal Standardization Logic analyte Propiophenone (Analyte) sample_prep Sample Preparation (LLE) analyte->sample_prep is This compound (Internal Standard) is->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms peak_area_analyte Peak Area (Analyte) gc_ms->peak_area_analyte peak_area_is Peak Area (IS) gc_ms->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Propio-D5-phenone (2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one). As a deuterated analog of propiophenone, this compound is frequently used as an internal standard in quantitative analytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS). Understanding its fragmentation is crucial for method development, particularly for selecting appropriate ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assays. This note outlines the primary fragmentation pathways, presents the expected mass-to-charge ratios (m/z) of key fragments, and provides a general protocol for its analysis.

Introduction

Propiophenone (ethyl phenyl ketone) is a simple aromatic ketone. In analytical chemistry and drug development, stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for matrix effects and variations in sample preparation and instrument response. This compound, in which the five hydrogens on the ethyl group are replaced with deuterium, serves this purpose effectively.[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note details the characteristic fragmentation of this compound under typical GC-MS (EI) conditions.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Analyte Name Propiophenone-D5 (ethyl-D5)[1]
Systematic Name 2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one[1]
CAS Number 342610-99-5[1]
Molecular Formula C₉H₅D₅O
Molecular Weight ~139.21 g/mol [1]
Unlabeled CAS 93-55-0[1]

Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound is dominated by cleavage adjacent to the carbonyl group (alpha-cleavage), a characteristic pathway for ketones. A secondary, less prominent pathway involves a McLafferty rearrangement.

Proposed Fragmentation Pathway

Under electron ionization (70 eV), this compound first forms a molecular ion ([M]•+) at m/z 139 . The primary fragmentation pathways are as follows:

  • Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the deuterated ethyl group. This results in the loss of a deuterated ethyl radical (•C₂D₅, mass 34 u) and the formation of the stable, non-deuterated benzoyl cation at m/z 105 . This ion is typically the base peak in the spectrum.

  • Secondary Fragmentation: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28 u) to produce the phenyl cation at m/z 77 .

  • McLafferty Rearrangement: A less common fragmentation route for ketones with accessible gamma-hydrogens (or in this case, gamma-deuteriums) is the McLafferty rearrangement. This involves the transfer of a deuterium atom from the terminal methyl group to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This pathway results in the loss of a neutral deuterated ethene molecule (C₂D₄, mass 32 u) and the formation of a deuterated enol radical cation at m/z 107 .

G cluster_main Alpha-Cleavage Pathway (Major) cluster_mclafferty McLafferty Rearrangement (Minor) MolIon This compound [M]•+ m/z 139 Frag105 Benzoyl Cation [C₆H₅CO]+ m/z 105 MolIon->Frag105 - •C₂D₅ Frag77 Phenyl Cation [C₆H₅]+ m/z 77 Frag105->Frag77 - CO MolIon2 This compound [M]•+ m/z 139 Frag107 Enol Radical Cation [C₇H₅DO]•+ m/z 107 MolIon2->Frag107 - C₂D₄ G prep 1. Sample Preparation (Dilute standard to ~10 µg/mL in Acetonitrile) inject 2. GC Injection (1 µL, Splitless mode) prep->inject separate 3. GC Separation (e.g., HP-5ms column) inject->separate ionize 4. Ionization (Electron Ionization, 70 eV) separate->ionize analyze 5. Mass Analysis (Quadrupole mass filter) ionize->analyze detect 6. Data Acquisition (Scan m/z 40-200) analyze->detect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting matrix effects when using Propio-D5-phenone as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of propiophenone, meaning five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the analyte of interest (propiophenone or structurally similar compounds).[1][2] This similarity is intended to ensure that the internal standard behaves like the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process, including matrix effects.

Q2: What are matrix effects and how can they affect my results?

In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[3] These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's ion source. This interference is known as the matrix effect and can manifest as either:

  • Ion Suppression: A decrease in the analyte's signal, leading to an underestimation of its concentration.[4][5]

  • Ion Enhancement: An increase in the analyte's signal, leading to an overestimation of its concentration.[4][5]

Matrix effects are a significant source of error in quantitative bioanalysis, affecting the accuracy, precision, and sensitivity of the method.[4][6]

Q3: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?

While SIL-ISs like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution.[7] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in the physicochemical properties between the analyte and its deuterated counterpart. This can lead to a small shift in chromatographic retention time.[7][8] If this retention time difference causes the analyte and this compound to elute in regions with varying degrees of ion suppression or enhancement, the internal standard will not accurately compensate for the matrix effect on the analyte. This is known as a differential matrix effect .

Q4: How can I identify if I have a matrix effect issue in my assay with this compound?

Several signs can indicate a matrix effect issue:

  • Poor reproducibility of results between different sample lots or sources.

  • Inaccurate quantification when comparing results with other analytical methods.

  • Analyte-to-internal standard area ratios are inconsistent across different dilutions of the same sample.

  • Significant signal suppression or enhancement is observed when comparing the analyte response in a pure solution versus a sample matrix.

To systematically investigate this, you can perform a post-extraction addition experiment.

Troubleshooting Guides

Guide 1: Assessing Matrix Effects with Post-Extraction Addition

This experiment quantifies the extent of ion suppression or enhancement.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Blank matrix (e.g., plasma, urine) is extracted first, and then the analyte and this compound are added to the clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Analyte and this compound are spiked into the blank matrix before the extraction process. (This set is used to evaluate recovery).

  • Analyze all samples using your established LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Presentation:

Sample SetAnalyte Peak AreaThis compound Peak AreaMatrix Effect (%) - AnalyteMatrix Effect (%) - IS
Set A (Neat)1,200,0001,150,000N/AN/A
Set B (Post-Spiked Plasma)650,000700,00054.2% (Suppression)60.9% (Suppression)
Set B (Post-Spiked Urine)1,350,0001,300,000112.5% (Enhancement)113.0% (Enhancement)

Interpretation:

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

If the Matrix Effect (%) for the analyte and this compound are significantly different, you are experiencing a differential matrix effect.

Troubleshooting Workflow for Matrix Effects

A Problem: Inconsistent or Inaccurate Results B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect (%) for Analyte and this compound B->C D Are Matrix Effects for Analyte and IS Similar? C->D E No Significant Matrix Effect Detected. Investigate other sources of error. D->E Yes, close to 100% F Significant and Similar Matrix Effect Detected. This compound is compensating. D->F Yes, but not 100% G Significant and Different Matrix Effect Detected. (Differential Matrix Effect) D->G No H Optimize Sample Preparation G->H I Modify Chromatographic Conditions G->I J Consider Standard Addition Method G->J

Caption: A logical workflow for identifying and addressing matrix effects.

Guide 2: Investigating Differential Matrix Effects with Post-Column Infusion

This qualitative experiment helps to visualize the regions of ion suppression or enhancement across the chromatographic run.

Experimental Protocol:

  • Set up a post-column infusion system:

    • A syringe pump continuously infuses a standard solution of your analyte and this compound at a low, constant flow rate.

    • The infusion line is connected via a T-piece between the analytical column and the mass spectrometer's ion source.

  • Perform two injections:

    • Injection 1 (Blank): Inject a blank solvent (e.g., mobile phase). This will establish a stable baseline signal for the infused analytes.

    • Injection 2 (Matrix): Inject an extracted blank matrix sample.

  • Monitor the signal of the infused analyte and this compound throughout the chromatographic run.

Interpretation:

  • Any deviation from the stable baseline during the matrix injection indicates a region of ion suppression (dip in the baseline) or enhancement (rise in the baseline).

  • Compare the retention times of your analyte and this compound with these regions of interference. If they elute in a region with a significant signal change, or if they elute in different regions of suppression/enhancement, this confirms a differential matrix effect.

Post-Column Infusion Experimental Setup

cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee Col->Tee Syringe Syringe Pump (Analyte + IS Solution) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Diagram of a post-column infusion experimental setup.

Guide 3: Mitigating Matrix Effects

If a differential matrix effect is confirmed, the following strategies can be employed:

1. Optimization of Sample Preparation:

The goal is to remove the interfering matrix components.

TechniquePrincipleSuitability for Propiophenone
Protein Precipitation (PPT) A simple and fast method using an organic solvent (e.g., acetonitrile) to precipitate proteins.Often insufficient for removing all matrix interferences, especially phospholipids.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.Can be effective for a non-polar compound like propiophenone.
Solid-Phase Extraction (SPE) Using a solid sorbent to selectively retain the analyte while interferences are washed away.Highly effective and allows for targeted removal of specific classes of interferences.

2. Modification of Chromatographic Conditions:

The aim is to chromatographically separate the analyte and this compound from the co-eluting matrix interferences.

  • Adjusting the Gradient: A shallower gradient can improve the resolution between the analyte, internal standard, and interfering peaks.

  • Changing the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl column for aromatic compounds) may alter the elution profile of interferences relative to the analyte.

  • Modifying Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly alter retention times. Propiophenone is neutral, so this will have a limited effect.

3. The Standard Addition Method:

This method can be used when matrix effects cannot be eliminated. It involves creating a calibration curve for each individual sample, thereby accounting for the specific matrix effect in that sample.[3][5][9][10]

Experimental Protocol for Standard Addition:

  • Divide each unknown sample into several aliquots.

  • Keep one aliquot as is, and spike the others with increasing, known concentrations of the analyte.

  • Add a constant concentration of this compound to all aliquots.

  • Analyze all aliquots.

  • Plot the measured analyte response against the concentration of the added analyte.

  • Determine the unknown concentration by extrapolating the linear regression to the x-intercept.

Standard Addition Method Workflow

A Start with Unknown Sample B Divide into 4 Aliquots A->B C Aliquot 1: No Analyte Added B->C D Aliquot 2: Spike with Conc. X B->D E Aliquot 3: Spike with Conc. 2X B->E F Aliquot 4: Spike with Conc. 3X B->F G Add this compound to all Aliquots C->G D->G E->G F->G H Analyze all Aliquots by LC-MS/MS G->H I Plot Response vs. Added Concentration H->I J Extrapolate to X-intercept to find Original Concentration I->J

Caption: Workflow for the standard addition method.

References

Technical Support Center: Optimizing LC-MS/MS for Propio-D5-phenone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Propio-D5-phenone.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The precursor ion ([M+H]⁺) for this compound (molecular weight of non-deuterated propiophenone is 134.18 g/mol ) will be higher due to the five deuterium atoms. The exact mass will depend on the specific deuterated positions. The protonated molecule is the most common precursor ion in positive ionization mode. Common fragmentation of aromatic ketones involves cleavage of the bond between the carbonyl group and the alkyl chain. For this compound, the primary product ions would likely result from the neutral loss of ethene (C₂H₄) or the deuterated ethyl radical.

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy is a critical parameter that needs to be optimized for each specific instrument.[1] A good starting point is to use the instrument's default collision energy calculation based on the precursor m/z.[2] Then, perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for the desired product ion.[3]

Q3: What are the common challenges when using a deuterated internal standard like this compound?

A3: While deuterated internal standards are generally preferred for LC-MS/MS analysis, some challenges can arise.[4] These include potential chromatographic separation from the non-deuterated analyte, isotopic interference if the deuterated standard is not of high isotopic purity, and possible in-source hydrogen/deuterium exchange.[5] Careful method development and validation are crucial to mitigate these issues.

Q4: How can I improve the chromatographic peak shape for this compound?

A4: Poor peak shape can be caused by several factors, including inappropriate mobile phase composition, column overload, or secondary interactions with the stationary phase. To improve peak shape, consider adjusting the mobile phase pH or organic content, reducing the injection volume, or using a different column chemistry. The addition of a small amount of an acid, like formic acid, to the mobile phase can often improve peak shape for aromatic compounds.

Q5: What should I do if I observe high background noise or interfering peaks?

A5: High background noise or interfering peaks can originate from the sample matrix, contaminated solvents, or the LC system itself. To address this, ensure you are using high-purity solvents and a clean LC system. Employing a more selective sample preparation technique, such as solid-phase extraction (SPE), can help remove matrix interferences. Additionally, optimizing the chromatographic gradient can help separate the analyte from interfering compounds.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Action
Incorrect MS Parameters Verify the precursor and product ion m/z values. Re-optimize the collision energy. Ensure the correct ionization mode (positive ESI is typical for this compound) is selected.
Poor Ionization Adjust the mobile phase composition. The addition of a small percentage of formic acid can enhance protonation. Check the ion source settings, such as capillary voltage and source temperature.
Sample Degradation Prepare fresh standards and samples. Ensure proper storage conditions.
LC System Issues Check for leaks, blockages, or pump malfunctions. Ensure the column is properly installed and not clogged.
Issue 2: Poor Reproducibility of Results
Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure a consistent and validated sample preparation protocol is followed for all samples, including standards and QCs.
Variable Matrix Effects Matrix effects can cause ion suppression or enhancement, leading to poor reproducibility.[5] Improve sample cleanup to remove interfering matrix components. Ensure complete chromatographic separation of this compound from co-eluting matrix components.
LC Carryover Implement a robust needle wash protocol. Inject a blank sample after a high-concentration sample to check for carryover.
Instrument Instability Allow the LC-MS/MS system to equilibrate before starting the analytical run. Monitor system suitability throughout the run.
Issue 3: Chromatographic Peak Tailing or Splitting
Possible Cause Recommended Action
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a mobile phase with a lower pH (e.g., add formic acid) to suppress silanol interactions on the column. Consider a different column with a different stationary phase chemistry.
Mismatched Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Void or Contamination If the problem persists, it may indicate a void at the head of the column or contamination. Try flushing the column or replacing it if necessary.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative LC-MS/MS parameters for this compound based on typical values for similar aromatic ketones. These parameters should be optimized on the specific instrument being used.

Table 1: Illustrative Mass Spectrometry Parameters for this compound

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 140.1 (Illustrative)
Product Ion (Q3) m/z 110.1 (Illustrative, loss of C₂H₄)
Dwell Time 100 ms
Collision Energy (CE) 15-25 eV (Requires optimization)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C

Table 2: Illustrative Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.

Experimental Protocols

Protocol 1: Stock and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). The concentration range should cover the expected concentration of the analyte in the samples.

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard (if different from this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working lc LC Separation working->lc sample Biological Sample ppt Protein Precipitation sample->ppt reconstitute Reconstitution ppt->reconstitute reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Start: Low/No Signal check_ms Check MS Parameters (Precursor/Product Ions, CE) start->check_ms signal_ok Signal Restored check_ms->signal_ok Signal Improved no_change No Improvement check_ms->no_change Parameters Correct check_ionization Optimize Ion Source & Mobile Phase check_ionization->signal_ok Signal Improved no_change2 No Improvement check_ionization->no_change2 No Improvement check_lc Inspect LC System (Leaks, Blockages) check_lc->signal_ok Signal Improved no_change3 No Improvement check_lc->no_change3 System OK prepare_fresh Prepare Fresh Standards/Samples prepare_fresh->signal_ok Signal Improved no_change->check_ionization no_change2->check_lc no_change3->prepare_fresh

Caption: Troubleshooting logic for low or no signal issues.

References

Resolving chromatographic issues like peak splitting with Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Propio-D5-phenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak splitting when analyzing this compound?

A1: Peak splitting in the analysis of this compound is frequently linked to issues with the injection process.[1][2] This can include problems with the syringe, the injection technique, or the inlet conditions, leading to a non-homogenous sample band being introduced onto the column.[1][3] Another common cause is a mismatch between the solvent used to dissolve the sample and the stationary phase of the column.[1]

Q2: Can the column itself cause peak splitting for this compound?

A2: Yes, the column is a significant factor. Peak splitting can occur if the column is not installed correctly, particularly the insertion depth into the inlet.[3][4] A poor column cut, which is not a clean 90-degree angle, can also lead to peak distortion.[4][5] Furthermore, degradation of the stationary phase at the head of the column can create active sites that interact with the analyte, causing the peak to split.[4]

Q3: How does the sample concentration affect the peak shape of this compound?

A3: High concentrations of this compound can lead to column overload, which may manifest as peak fronting or splitting.[5][6] It is crucial to ensure that the amount of sample injected is within the capacity of the column.

Q4: Can the mobile phase or carrier gas settings lead to peak splitting?

A4: While less common for peak splitting specifically, improper flow rates can affect peak shape. For gas chromatography (GC), changes in carrier gas flow during a temperature program can affect later-eluting peaks. Operating in a constant flow mode can often resolve this.[4] In liquid chromatography (LC), an unstable mobile phase composition can also contribute to peak splitting.[7]

Q5: What should I do if I observe peak splitting for all my compounds, not just this compound?

A5: If all peaks in your chromatogram are splitting, the issue likely occurs before the separation process.[6][8] Common causes include a blocked frit or a void in the column packing at the inlet.[6][8] It could also be related to an issue with the instrument's flow path before the column.[9]

Troubleshooting Guide: Resolving Peak Splitting for this compound

This guide provides a systematic approach to diagnosing and resolving peak splitting issues during the analysis of this compound.

Step 1: Initial Checks & Injection System

The first area to investigate is the injection system, as it is a frequent source of peak splitting.[1][2][3]

Troubleshooting Workflow for Injection System Issues

start Peak Splitting Observed manual_injection Manual Injection? start->manual_injection autosampler Check Autosampler manual_injection->autosampler No injection_speed Optimize Injection Speed manual_injection->injection_speed Yes syringe Inspect Syringe autosampler->syringe liner Check Inlet Liner syringe->liner solvent_match Solvent/Stationary Phase Mismatch? liner->solvent_match injection_speed->solvent_match change_solvent Change Solvent solvent_match->change_solvent Yes resolution Issue Resolved? solvent_match->resolution No change_solvent->resolution next_step Proceed to Column Checks resolution->next_step No

Caption: Troubleshooting workflow for injection-related peak splitting.

Experimental Protocol: Inlet Liner Inspection and Replacement

  • Cool Down: Ensure the GC inlet is cool before handling.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Disassemble Inlet: Open the inlet and remove the septum and liner.

  • Inspect Liner: Check the liner for any visible contamination, cracks, or improper packing of glass wool.

  • Replace if Necessary: If any issues are observed, replace the liner with a new, deactivated one.

  • Reassemble: Reinstall the liner and a new septum, then reinstall the column to the correct depth.

Step 2: Column & Oven Conditions

If injection system checks do not resolve the issue, the next step is to examine the column and oven parameters.

Troubleshooting Logic for Column and Oven Issues

start Peak Splitting Persists column_install Check Column Installation (Depth and Cut) start->column_install reinstall_column Re-cut and Re-install Column column_install->reinstall_column column_contamination Column Contamination? reinstall_column->column_contamination trim_column Trim Column (5-10 cm) column_contamination->trim_column Yes oven_temp Initial Oven Temp Too High? column_contamination->oven_temp No trim_column->oven_temp lower_temp Lower Initial Oven Temperature oven_temp->lower_temp Yes resolution Issue Resolved? oven_temp->resolution No lower_temp->resolution replace_column Consider Column Replacement resolution->replace_column No

Caption: Systematic checks for column and oven-related peak splitting.

Experimental Protocol: Column Trimming

  • Cool System: Ensure the oven and inlet have cooled down.

  • Remove Column: Detach the column from the inlet.

  • Trim Inlet End: Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 5-10 cm from the inlet end of the column.

  • Inspect Cut: Use a magnifier to ensure the cut is clean and not jagged.[4]

  • Re-install Column: Re-install the column into the inlet at the manufacturer's recommended depth.

Step 3: Sample Preparation and Method Parameters

Finally, consider the sample itself and the overall analytical method.

Quantitative Data Summary: Impact of Sample Concentration and Solvent

ParameterCondition 1Condition 2Condition 3
Analyte This compoundThis compoundThis compound
Concentration 100 µg/mL10 µg/mL10 µg/mL
Solvent AcetonitrileAcetonitrileHexane
Column DB-5msDB-5msDB-5ms
Observation Peak FrontingSymmetrical PeakPeak Splitting

Experimental Protocol: Sample Dilution

  • Prepare Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile for a DB-5ms column).

  • Serial Dilution: Perform a serial dilution to create samples with varying concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Analyze Samples: Inject each sample under the same chromatographic conditions.

  • Evaluate Peak Shape: Observe the peak shape at each concentration to determine the optimal concentration range that avoids overload.

By systematically working through these troubleshooting steps, you can identify and resolve the root cause of peak splitting in your this compound analysis.

References

Propio-D5-phenone Stability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive guide for researchers, scientists, and drug development professionals on assessing and ensuring the stability of Propio-D5-phenone in solution. This technical support center provides detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure the long-term stability of this compound solutions, it is recommended to store them at low temperatures, ideally at -20°C or below, in tightly sealed containers to prevent solvent evaporation. For extended storage, flushing the container with an inert gas such as nitrogen or argon can help minimize oxidative degradation. It is also advisable to protect the solutions from light.

Q2: In which common laboratory solvents is this compound stable?

A2: this compound is generally stable in common organic solvents such as methanol and acetonitrile. However, the presence of water, acids, or bases can affect its stability over time. It is recommended to use high-purity, anhydrous solvents for the preparation of stock solutions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of propiophenone, potential degradation pathways under stress conditions may include oxidation of the keto group, cleavage of the ethyl group, or reactions involving the aromatic ring. Under photolytic conditions, degradation can be initiated by the absorption of UV light, leading to the formation of radical species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound peak area in LC-MS/MS analysis over time. Degradation in solution due to improper storage (temperature, light exposure).Store solutions at ≤ -20°C in amber vials. Prepare fresh working solutions more frequently.
Instability in the chosen solvent or presence of contaminants.Use high-purity, anhydrous solvents. Evaluate the stability in the specific solvent matrix by performing a time-course study.
Adsorption to container surfaces.Use silanized glass vials or polypropylene containers to minimize adsorption.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.
Contamination of the solvent or sample.Use fresh, high-purity solvents and handle samples carefully to avoid cross-contamination.
Poor reproducibility of quantitative results. Inconsistent solution preparation or storage.Standardize solution preparation procedures and ensure consistent storage conditions for all samples, calibrators, and quality controls.
Matrix effects in the LC-MS/MS analysis.Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix effects.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the desired solvent (e.g., methanol, acetonitrile, water with varying pH) to a final concentration of 10 µg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the working solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the working solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal and photolytic degradation), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Identify and characterize any significant degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Illustrative Stability Data of Propiophenone under Forced Degradation

The following table provides a hypothetical summary of the stability of propiophenone (as a proxy for this compound) under various stress conditions. Actual results for this compound may vary.

Stress Condition Incubation Time Temperature % Propiophenone Remaining (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C> 95%Not significant
0.1 M NaOH24 hours60°C< 80%Benzoic acid, Acetophenone
3% H₂O₂24 hoursRoom Temp< 90%Oxidized derivatives
Thermal7 days60°C> 98%Not significant
Photolytic (UV)24 hoursRoom Temp< 85%Photodimers, cleavage products

Visualizations

Experimental Workflow for Stability Assessment

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solutions (10 µg/mL) stock->working acid Acidic Hydrolysis (0.1 M HCl, 60°C) working->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) working->base Expose to oxidation Oxidative Degradation (3% H₂O₂) working->oxidation Expose to thermal Thermal Degradation (60°C) working->thermal Expose to photo Photolytic Degradation (UV/Vis Light) working->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling lcms LC-MS/MS Analysis sampling->lcms data Data Interpretation lcms->data result Stability Profile & Degradation Products data->result Determine

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of Propiophenone

Potential Degradation Pathway of Propiophenone cluster_degradation Degradation Products propiophenone Propiophenone benzoic_acid Benzoic Acid propiophenone->benzoic_acid Basic Hydrolysis acetophenone Acetophenone propiophenone->acetophenone Basic Hydrolysis oxidized_product Oxidized Product propiophenone->oxidized_product Oxidation photodimer Photodimer propiophenone->photodimer Photolysis

Caption: Potential degradation products of propiophenone.

Identifying and mitigating the impact of impurities in Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propio-D5-phenone. The information provided addresses common issues related to impurities and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS: 342610-99-5) is a deuterated stable isotope-labeled internal standard for Propiophenone (CAS: 93-55-0).[1][2][3] It is primarily used in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS or GC-MS, to improve the accuracy and precision of the quantification of propiophenone and related compounds in various matrices.

Q2: What are the most common impurities found in this compound?

The most common impurities in this compound can be categorized as follows:

  • Unlabeled Propiophenone: Residual unlabeled propiophenone is a common impurity in the synthesis of deuterated standards.[4] Its presence can interfere with the quantification of the target analyte.

  • Partially Deuterated Propiophenone: Species with fewer than five deuterium atoms (e.g., D1, D2, D3, D4-propiophenone) can be present due to incomplete deuteration during synthesis.

  • Isobutyrophenone-d5: A significant process-related impurity is the constitutional isomer, isobutyrophenone.[5][6][7] Due to the synthesis routes of propiophenone, a deuterated version of isobutyrophenone is also a likely impurity in this compound.

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification may also be present.

Q3: Why is the presence of impurities in this compound a concern for my experiments?

Impurities in an internal standard can significantly impact the accuracy and reliability of quantitative analytical methods.[4]

  • Interference: Unlabeled propiophenone and partially deuterated species can contribute to the signal of the analyte, leading to an overestimation of its concentration.

  • Inaccurate Ratios: The presence of other impurities can affect the assumed concentration of the internal standard, leading to errors in the calculated analyte-to-internal standard ratio.

  • Co-elution: Some impurities, like isobutyrophenone-d5, may have similar chromatographic properties to this compound and the analyte, making them difficult to separate and potentially causing interference.[5][6][7]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification Results

Symptom: You are observing poor accuracy, precision, or linearity in your calibration curves when using this compound as an internal standard.

Possible Cause: The purity of your this compound may be compromised, or there may be co-eluting impurities that are interfering with the analysis.

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard:

    • Action: Analyze the this compound standard alone by GC-MS or LC-MS to check for the presence of unlabeled propiophenone, partially deuterated species, or other impurities.

    • Expected Outcome: A pure standard should show a single major peak corresponding to the mass of this compound with high isotopic purity.

  • Assess for Co-eluting Impurities:

    • Action: Develop a high-resolution chromatographic method to attempt to separate this compound from potential isomers like isobutyrophenone-d5. Pay close attention to peak shape and any shoulders that may indicate co-elution.

    • Expected Outcome: A well-resolved peak for this compound.

  • Evaluate Matrix Effects:

    • Action: Prepare samples with and without the matrix to assess if matrix components are differentially affecting the ionization of the analyte and the internal standard.

    • Expected Outcome: The analyte-to-internal standard ratio should remain consistent in the presence and absence of the matrix.

Issue 2: Unexpected Peaks in the Chromatogram of the Internal Standard

Symptom: When analyzing your this compound standard, you observe additional peaks besides the main peak of interest.

Possible Cause: These peaks could be synthesis-related impurities, degradation products, or contaminants.

Troubleshooting Steps:

  • Identify the Unknown Peaks:

    • Action: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks and propose potential elemental compositions. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to aid in structural elucidation.

    • Expected Outcome: Identification of the impurity, which could be isobutyrophenone-d5, other synthesis byproducts, or degradation products.

  • Consult the Certificate of Analysis (CoA):

    • Action: Review the CoA provided by the manufacturer for information on specified and unspecified impurities and their expected levels.

    • Expected Outcome: The CoA may provide information that helps to identify the observed peaks.

  • NMR Analysis:

    • Action: If a sufficient quantity of the standard is available, perform ¹H and ¹³C NMR spectroscopy to help identify structural isomers and other impurities.

    • Expected Outcome: The NMR spectra can confirm the structure of the main component and help to identify impurities.

Data Presentation

Table 1: Potential Impurities in this compound and their Potential Impact

Impurity NameChemical StructurePotential Impact on Analysis
Propiophenone (unlabeled)C₉H₁₀ODirect interference with analyte signal, leading to overestimation.
Isobutyrophenone-d5C₁₀D₅H₇OPotential for co-elution with the analyte or internal standard, causing interference. Difficult to separate due to similar physical properties.[5][6][7]
Partially Deuterated SpeciesC₉HₓD₁₀₋ₓOCan contribute to the signal of both the analyte and the internal standard, affecting accuracy.
Benzoic Acid-d5C₇D₅HO₂A potential starting material or byproduct from a cross-decarboxylation synthesis. May be chromatographically separated.
Propionic Acid-d5C₃D₅HO₂A potential deuterated starting material. Likely to be highly volatile and may not be observed in all analyses.

Experimental Protocols

Protocol 1: GC-MS Method for the Identification of Isobutyrophenone Impurity

This protocol provides a general guideline for the gas chromatographic separation of propiophenone and its isomer isobutyrophenone. Optimization will be required for your specific instrument and deuterated compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dilute the this compound standard in a suitable solvent (e.g., methylene chloride or ethyl acetate) to a concentration of approximately 1 µg/mL.

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a general guideline for the high-performance liquid chromatographic analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 245 nm.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 10 µg/mL.

Visualizations

Impurity_Identification_Workflow Figure 1: Workflow for Impurity Identification start Observation of Anomalous Results check_purity Analyze Internal Standard Alone (GC-MS or LC-MS) start->check_purity unexpected_peaks Unexpected Peaks Observed? check_purity->unexpected_peaks identify_peaks Identify Peaks using HRMS and MS/MS unexpected_peaks->identify_peaks Yes no_peaks No Unexpected Peaks unexpected_peaks->no_peaks No compare_coa Compare with Certificate of Analysis identify_peaks->compare_coa remediate Implement Mitigation Strategy compare_coa->remediate end Resolved remediate->end investigate_matrix Investigate Matrix Effects no_peaks->investigate_matrix investigate_matrix->end

Caption: Workflow for identifying and addressing impurities in this compound.

Mitigation_Strategies Figure 2: Impurity Mitigation Strategies impurity_detected Impurity Detected and Identified assess_impact Assess Impact on Analytical Method impurity_detected->assess_impact impact_significant Is Impact Significant? assess_impact->impact_significant no_action Monitor in Future Analyses impact_significant->no_action No mitigation Select Mitigation Strategy impact_significant->mitigation Yes purification Purification of Internal Standard (e.g., Preparative Chromatography) mitigation->purification method_modification Modify Analytical Method to Resolve Interference mitigation->method_modification new_standard Source a New Batch of Internal Standard mitigation->new_standard validate Validate Mitigation Strategy purification->validate method_modification->validate new_standard->validate

Caption: Decision tree for selecting a strategy to mitigate the impact of impurities.

References

Strategies to improve the recovery of Propio-D5-phenone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Propio-D5-phenone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction of this internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of Propiophenone, an aromatic ketone.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for use as internal standards (IS).[3][4] An IS is added in a known amount to all samples (calibrators, controls, and unknowns) to correct for variability throughout the entire analytical process, including sample preparation, injection, and ionization.[4] Using a SIL IS is crucial because it has nearly identical chemical and physical properties to the target analyte, meaning it should behave similarly during extraction and analysis, thus providing the most accurate quantification.[3][5]

Q2: What are the key chemical properties of this compound I should consider for extraction?

Understanding the physicochemical properties of the non-labeled compound, Propiophenone, is essential for developing an extraction strategy.

  • Structure: It is an aromatic ketone with a phenyl group and an ethyl group attached to a carbonyl carbon.[2]

  • Polarity: As a ketone, it has a polar functional group but also significant non-polar character from the phenyl and ethyl groups.[6] This dual nature allows it to be soluble in a range of polar and non-polar solvents.[6]

  • Solubility: Propiophenone is miscible with organic solvents like methanol, ethanol, ether, benzene, and toluene, but is insoluble in water.[2]

Q3: What are the primary causes of low recovery for a deuterated internal standard like this compound?

Low recovery of an internal standard can compromise the accuracy and reliability of an assay.[7] While SIL internal standards are ideal, they are not immune to problems. Key causes include:

  • Incomplete Extraction: The chosen solvent may not be optimal for partitioning the analyte from the sample matrix into the extraction solvent.[8]

  • Matrix Effects: Components within the biological sample (e.g., proteins, lipids, salts) can interfere with the extraction process or suppress/enhance the ionization of the analyte in the mass spectrometer.[7][9] Even deuterated standards can experience differential matrix effects compared to the analyte.[10]

  • Analyte Instability: The compound may degrade during the extraction process due to factors like pH, temperature, or exposure to light.[8] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[3]

  • Procedural Losses: Analyte can be lost through adsorption to container walls, incomplete phase separation in liquid-liquid extraction, or improper conditioning/elution in solid-phase extraction.

Q4: Can the deuterium labeling itself affect recovery?

Yes, in some cases, deuterium labeling can cause slight differences in behavior compared to the non-labeled analyte. This is known as the "isotope effect."

  • Chromatographic Shift: Deuterated compounds sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts.[11] If this shift moves the IS into a region of greater ion suppression, its signal will be disproportionately affected.[10]

  • Chemical Properties: The substitution of hydrogen with deuterium can lead to minor changes in the compound's acidity or other chemical properties, which could potentially influence its interaction with extraction media or the sample matrix.[10]

Troubleshooting Low Recovery

Low recovery is a common issue in method development. The following diagram and tables provide a logical workflow for diagnosing and resolving the problem.

General Troubleshooting Workflow

G cluster_start cluster_investigate Investigation Phase cluster_root_cause Potential Root Cause cluster_solutions Solution Pathway start Low or Inconsistent Recovery of this compound check_matrix Assess Matrix Effect: Compare IS response in neat solution vs. post-extraction spiked matrix. start->check_matrix check_extraction Assess Extraction Efficiency: Compare pre-extraction spike vs. post-extraction spike. start->check_extraction procedural_issue Procedural Error start->procedural_issue If results are erratic matrix_issue Significant Matrix Effect check_matrix->matrix_issue IS response suppressed or enhanced extraction_issue Poor Extraction Efficiency check_extraction->extraction_issue Low ratio of pre-spike to post-spike stability_issue Analyte Instability check_extraction->stability_issue Degradation suspected solution_matrix Improve Sample Cleanup: - Change SPE Sorbent - Use Phospholipid Removal - Optimize Chromatography matrix_issue->solution_matrix solution_extraction Optimize Extraction Method: - Adjust Solvent Polarity/pH - Increase Solvent Volume - Change Extraction Technique extraction_issue->solution_extraction solution_stability Address Instability: - Adjust pH of sample - Add antioxidants - Process at low temp. stability_issue->solution_stability solution_procedural Refine Protocol: - Check pipetting/volumes - Ensure proper mixing - Use low-binding tubes procedural_issue->solution_procedural

Caption: A flowchart for troubleshooting low recovery of internal standards.

Technique-Specific Guides

The optimal extraction technique depends on the sample matrix, required sensitivity, and available equipment.[9] Below are troubleshooting guides for three common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal using an organic solvent (e.g., Acetonitrile).Partitioning between two immiscible liquid phases.Adsorbent-based separation.
Pros Simple, fast, cost-effective.Good recovery, provides clean samples.High recovery, high concentration factor, easily automated.[12]
Cons Does not remove other matrix components (salts, lipids), leading to potential matrix effects.[9]Can be difficult to automate, emulsion formation is possible, not suitable for highly polar molecules.[13]More complex method development, higher cost per sample.[9]
Best For High-throughput screening, initial method development.When cleaner extracts are needed than PPT can provide.When high sensitivity and minimal matrix effects are required.[12]
Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a powerful technique that relies on the differential solubility of the analyte between an aqueous sample and an immiscible organic solvent.

Troubleshooting Table: LLE

Problem Potential Cause Recommended Solution
Low recovery in organic phase Incorrect Solvent Polarity: Extraction solvent is too polar or non-polar for this compound. Test solvents with varying polarity (e.g., Ethyl Acetate, Dichloromethane, Methyl-tert-butyl ether (MTBE)). Since Propiophenone is soluble in many organic solvents, optimization is key.[2]
Incorrect pH: The sample pH does not favor partitioning into the organic phase. Although this compound is neutral, adjusting sample pH can help suppress the ionization of matrix components, improving extraction cleanliness.
Emulsion formation High concentration of proteins or lipids in the sample. - Centrifuge at higher speed or for a longer duration.- Add salt (salting out) to the aqueous phase.- Use a different, less emulsion-forming solvent.
Inconsistent recovery Variable Phase Separation: Incomplete separation or aspiration of the wrong layer. - Ensure adequate centrifugation time.- Use a consistent technique for aspirating the desired phase.

| | Insufficient Mixing: Inadequate vortexing time or intensity. | Increase vortexing time to ensure the analyte reaches equilibrium between the two phases. |

Experimental Protocol: Example LLE for this compound from Plasma

This is a starting point protocol and requires optimization.

  • Sample Preparation: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution. Vortex briefly.

  • Extraction: Add 500 µL of Methyl-tert-butyl ether (MTBE).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to mix.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Troubleshooting

SPE provides superior sample cleanup and the ability to concentrate the analyte, leading to better sensitivity.

Troubleshooting Table: SPE

Problem Potential Cause Recommended Solution
Analyte breaks through during loading Incorrect Sorbent: The sorbent chemistry (e.g., C18, Mixed-Mode) is not appropriate for retaining this compound. Based on its structure, a reversed-phase (e.g., C18, C8) sorbent should be effective. Test different sorbent types.
Sample Overload: The amount of sample or analyte exceeds the capacity of the SPE cartridge. Use a smaller sample volume or a cartridge with a larger sorbent mass.
Analyte lost during wash step Wash Solvent is Too Strong: The organic content of the wash solvent is too high, causing premature elution of the analyte. Decrease the percentage of organic solvent in the wash solution (e.g., switch from 50% Methanol to 20% Methanol).
Low recovery during elution Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent (e.g., use 100% Acetonitrile or Methanol) or try a different solvent.

| | Incomplete Elution: Insufficient volume of elution solvent was used. | Increase the volume of the elution solvent or perform a second elution step and combine the fractions. |

Experimental Protocol: Example SPE for this compound from Urine

This is a starting point protocol and requires optimization.

  • Sample Preparation: To 500 µL of urine, add 10 µL of this compound internal standard working solution. Vortex briefly.

  • Conditioning: Condition a reversed-phase (e.g., C18, 100 mg) SPE cartridge with 1 mL of Methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Loading: Load the prepared sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of Acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

SPE Workflow Diagram

SPE_Workflow start Start prep 1. Sample Prep: Spike IS into Matrix start->prep condition 2. Condition SPE Cartridge (e.g., Methanol, then Water) prep->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (e.g., Acetonitrile) wash->elute evap 6. Evaporate to Dryness elute->evap recon 7. Reconstitute in Mobile Phase evap->recon analyze 8. Analyze via LC-MS/MS recon->analyze end End analyze->end

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression of analytes, such as Propio-D5-phenone, in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide provides step-by-step solutions to common issues related to ion suppression.

Question: I am observing low signal intensity and poor reproducibility for this compound. How can I determine if ion suppression is the cause?

Answer:

A common method to identify ion suppression is the post-column infusion experiment.[1][2][3] This technique helps to pinpoint the regions in your chromatogram where suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent post-analytical column and pre-MS source.

  • Injection: Inject a blank matrix sample (e.g., plasma or urine without the analyte).

  • Analysis: Monitor the signal of this compound. A stable baseline signal is expected. Any dip or decrease in the baseline signal indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3]

Question: My post-column infusion experiment confirmed ion suppression. What are the immediate steps I can take to mitigate this?

Answer:

Once ion suppression is confirmed, several strategies can be employed to reduce its impact. These can be broadly categorized into sample preparation, chromatographic optimization, and mass spectrometer parameter adjustments.

Logical Troubleshooting Workflow

Below is a DOT script that generates a flowchart for a systematic approach to troubleshooting ion suppression.

A logical workflow for diagnosing and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in ESI-MS?

A1: Ion suppression in ESI-MS is a form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[4] The primary causes include:

  • Competition for Charge: In the ESI droplet, there is a limited amount of excess charge available.[5][6] When a co-eluting matrix component has a higher affinity for this charge, it can reduce the ionization efficiency of the analyte.

  • Changes in Droplet Properties: High concentrations of non-volatile components in the matrix can increase the viscosity and surface tension of the ESI droplets.[5][6] This hinders solvent evaporation and the release of gas-phase analyte ions.

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing it from being released into the gas phase for detection.[5]

  • Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA) in positive ion mode or triethylamine (TEA) in negative ion mode, can form strong ion pairs with the analyte, neutralizing it and preventing its detection.[7][8]

Q2: How can I modify my sample preparation method to reduce ion suppression?

A2: Optimizing your sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS analysis.[9] The choice of technique depends on the nature of your analyte and the sample matrix.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the biological fluid by adding an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Non-selective, often leaves phospholipids and other endogenous components in the supernatant, which can cause significant ion suppression.[5][9]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide cleaner extracts than PPT by removing more matrix components.Can be more time-consuming and may require optimization of solvent systems.[9]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.Highly selective, provides very clean extracts, and can concentrate the analyte, leading to improved sensitivity and reduced ion suppression.More complex and expensive than PPT and LLE; requires method development to select the appropriate sorbent and solvent conditions.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Q3: Can I minimize ion suppression by adjusting my chromatographic conditions?

A3: Yes, optimizing the chromatographic separation can effectively move the elution of your analyte away from regions of ion suppression.[1]

  • Gradient Modification: Adjusting the gradient profile can improve the separation between this compound and co-eluting matrix components.

  • Column Selection: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can alter the retention of both the analyte and interfering compounds, leading to better separation.

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.

  • Divert Valve: Using a divert valve to direct the early and late eluting, highly interfering parts of the chromatogram to waste can prevent contamination of the MS source.[10]

Q4: Are there any mass spectrometer settings that can help reduce ion suppression?

A4: While sample preparation and chromatography are the primary methods for addressing ion suppression, some MS parameter adjustments can also be beneficial.

  • Ionization Mode: Switching between positive and negative ionization modes can sometimes help, as fewer matrix components may ionize in one mode compared to the other.[5][10]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI because the initial analyte vaporization is thermal, making it less dependent on droplet surface chemistry.[4][6]

  • Source Parameters: Optimizing parameters such as capillary voltage, gas flow rates, and temperature can sometimes improve the ionization of the analyte relative to the interfering compounds.

Decision Pathway for Method Modification

The following diagram illustrates a decision-making process for selecting the appropriate strategy to combat ion suppression.

Mitigation_Strategy cluster_Problem cluster_PrimaryActions Primary Actions cluster_SecondaryActions Secondary Actions cluster_Solution IonSuppression Ion Suppression Detected ImproveSamplePrep Improve Sample Preparation IonSuppression->ImproveSamplePrep OptimizeChroma Optimize Chromatography IonSuppression->OptimizeChroma UseInternalStandard Use Stable Isotope-Labeled Internal Standard IonSuppression->UseInternalStandard For Quantification ChangeIonization Change Ionization Mode/Source ImproveSamplePrep->ChangeIonization RobustMethod Robust and Reliable Method ImproveSamplePrep->RobustMethod OptimizeChroma->ChangeIonization OptimizeChroma->RobustMethod ChangeIonization->RobustMethod

Decision pathway for selecting a strategy to minimize ion suppression.

Q5: How does using a stable isotope-labeled internal standard like this compound help with ion suppression?

A5: A stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of propiophenone, is the gold standard for compensating for matrix effects, including ion suppression.[7] The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1]

References

Correcting for isotopic exchange or H/D back-exchange of Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Propio-D5-phenone as an internal standard, with a specific focus on identifying and correcting for hydrogen/deuterium (H/D) back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern for my this compound internal standard?

A1: Hydrogen/deuterium (H/D) back-exchange is a chemical reaction where a deuterium atom on your internal standard is replaced by a hydrogen atom from the surrounding solvent (e.g., water, methanol).

For this compound, this is primarily a concern if the deuterium labels are on the carbon atom adjacent to the carbonyl group (the α-carbon). The chemical structure of propiophenone is C₆H₅C(=O)CH₂CH₃. If the deuteration is on the ethyl group, such as in C₆H₅C(=O)CD₂CD₃, the two deuterium atoms on the α-carbon are susceptible to exchange. This occurs because the α-carbon hydrogens (or deuteriums) are acidic and can be removed under either basic or acidic conditions to form an enolate or enol intermediate, which can then be re-protonated by the solvent.[1][2][3][4]

This is a significant issue in quantitative analysis for two main reasons:

  • Mass Shift: The mass of the internal standard changes (e.g., from M+5 to M+4 or M+3), causing a decrease in the expected signal at the specific mass-to-charge ratio (m/z) being monitored.

  • Inaccurate Quantification: Since the internal standard signal is used to normalize the analyte signal, a loss of the internal standard due to back-exchange can lead to an underestimation of its concentration, which in turn causes an overestimation of the analyte concentration, compromising the accuracy and reliability of the results.

Note: If your this compound standard has deuterium labels on the phenyl ring (C₆D₅C(=O)CH₂CH₃), H/D back-exchange is not a significant concern under typical analytical conditions, as aromatic C-D bonds are much more stable.

Q2: Under what conditions does H/D back-exchange of this compound typically occur?

A2: The rate of H/D back-exchange is highly dependent on the experimental conditions. The key factors are pH, temperature, solvent composition, and time.[5][6] The process is catalyzed by both acids and bases.[1][2][3]

Parameter Condition Effect on H/D Back-Exchange Rate Recommendation for Minimizing Exchange
pH Strongly Basic (pH > 9)High. Base catalysis proceeds rapidly via an enolate intermediate.[3]Avoid strongly basic conditions during extraction and analysis.
Strongly Acidic (pH < 2)Moderate to High. Acid catalysis proceeds via an enol intermediate.[3]While better than basic pH, prolonged exposure should be avoided.
Neutral to Weakly Acidic (pH 2.5 - 6.5)Minimal. The rate of exchange is at its lowest in this range. The theoretical minimum is often around pH 2.5-3.0.[3][7]Maintain sample pH in this range throughout the workflow.
Temperature High (> 40°C)High. Exchange reactions are accelerated at elevated temperatures.[6]Keep samples cool (e.g., 0-4°C) during preparation and in the autosampler.[8]
Ambient (20-25°C)Moderate. Exchange can still occur, especially over longer periods.Minimize benchtop time at ambient temperature.
Low (0-4°C)Minimal. Reaction kinetics are significantly slowed.[8]Ideal for sample storage and processing.
Solvent Protic Solvents (Water, Methanol, Ethanol)High. These solvents can readily donate protons to replace deuterium atoms.Use aprotic solvents (e.g., Acetonitrile, Ethyl Acetate) where possible, especially for final reconstitution.
Aprotic Solvents (Acetonitrile, THF)Minimal. These solvents lack exchangeable protons.Preferred for sample reconstitution prior to injection.
Time Long ExposureHigh. The extent of back-exchange is cumulative.Keep sample preparation and analysis times as short as possible.[9]

Troubleshooting Guides

Guide 1: My calibration curve is non-linear or my QC samples are failing. Could H/D back-exchange be the cause?

If you are observing poor assay performance, use this guide to determine if H/D back-exchange is a likely culprit.

Common Symptoms:

  • Decreasing internal standard (IS) response over the course of an analytical run.

  • Non-linear calibration curves, particularly with a negative quadratic (-ax²) term.

  • Poor accuracy and precision in quality control (QC) samples, often with a positive bias (overestimation of analyte).

  • Appearance of new peaks in the IS mass channel at M-1, M-2, etc.

Use the following workflow to troubleshoot the issue.

G start Assay Failure (Poor Linearity, Inaccurate QCs) check_is Monitor IS Area Across the Run start->check_is is_stable IS Area Stable? check_is->is_stable is_drift IS Area Drifting Downward is_stable->is_drift No other_issue Investigate Other Causes: - Source Instability - Sample Prep Variability - Matrix Effects is_stable->other_issue Yes check_ms Review IS Mass Spectrum (Average across run) is_drift->check_ms ms_clean Spectrum Clean? (Only expected m/z) check_ms->ms_clean ms_exchange Peaks at M-1, M-2 Present ms_clean->ms_exchange No ms_clean->other_issue Yes ph_temp_check Review Sample Prep: - pH of solutions? - Temperature? - Time on benchtop? ms_exchange->ph_temp_check confirm_exchange H/D Back-Exchange Is Likely ph_temp_check->confirm_exchange

Caption: Troubleshooting workflow for diagnosing H/D back-exchange.
Guide 2: How can I prevent or minimize H/D back-exchange during my experiment?

Prevention is the most effective strategy. This involves carefully controlling your experimental conditions to create an environment that disfavors the exchange reaction.

Experimental Protocol: Minimizing H/D Back-Exchange During Sample Preparation

  • pH Control:

    • Prepare all aqueous buffers and solutions to be within a pH range of 2.5 - 6.5. The exchange rate is slowest at approximately pH 2.5.[3][7]

    • If using a protein precipitation step with acid (e.g., trichloroacetic acid, formic acid), ensure the final pH of the extract does not remain strongly acidic for extended periods. Neutralize if necessary or proceed immediately to the next step.

    • Avoid basic extraction methods (e.g., liquid-liquid extraction at high pH) if possible. If required, minimize the time the sample is exposed to basic conditions and neutralize the extract immediately.

  • Temperature Control:

    • Perform all sample preparation steps, including centrifugation and evaporation, at low temperatures (e.g., 4°C).[8]

    • Use a chilled autosampler set to 4°C to maintain sample integrity during the analytical run.

  • Solvent Selection:

    • During extraction, if possible, use water-miscible aprotic solvents like acetonitrile for protein precipitation, as this reduces the amount of exchangeable protons.

    • For the final reconstitution step after evaporation, use a solvent with minimal protic content. A high percentage of acetonitrile with a small amount of aqueous buffer (for chromatographic purposes) is recommended.

  • Time Management:

    • Minimize the time between sample preparation and injection. Do not let samples sit on the benchtop or in the autosampler for longer than necessary.[9]

    • Develop a rapid extraction and analysis method to reduce the total time the internal standard is exposed to exchange-promoting conditions.

Guide 3: How can I mathematically correct for unavoidable back-exchange?

In some cases, back-exchange may be unavoidable. A correction factor can be determined and applied if the rate of exchange is consistent across all samples. This requires a pre-experimental assessment.

Experimental Protocol: Determining the H/D Back-Exchange Correction Factor

  • Prepare 'Maximum Exchange' Samples:

    • Take a set of blank matrix samples (e.g., plasma, urine) from at least 6 different sources.

    • Spike in the analyte at a known mid-range concentration.

    • Spike in the this compound internal standard at the concentration used in your assay.

    • Process these samples using your exact analytical method. These are your 'Test' samples.

  • Prepare 'No Exchange' (Reference) Samples:

    • Take the same 6 sources of blank matrix.

    • Spike in the analyte at the same mid-range concentration.

    • Process these samples through the entire extraction procedure without adding the internal standard.

    • Just before injection, add the this compound internal standard to the final processed extract (post-extraction spike). These samples represent a condition of minimal back-exchange, as the IS is not exposed to the sample preparation conditions. These are your 'Reference' samples.

  • Analysis and Calculation:

    • Analyze all 'Test' and 'Reference' samples.

    • Calculate the peak area of the internal standard for all samples.

    • Calculate the average IS peak area for the 'Test' group (Area_Test) and the 'Reference' group (Area_Reference).

    • The percentage of back-exchange can be estimated as: % Exchange = (1 - (Area_Test / Area_Reference)) * 100

    • If the % Exchange is consistent (e.g., <15% RSD) across the different matrix sources and is less than ~25%, a correction may be viable. If the exchange is extensive or highly variable, the analytical method must be revised.

The workflow for this correction procedure is outlined below.

G start Correction Procedure Start prep_test Prepare 'Test' Samples: Spike IS before extraction start->prep_test prep_ref Prepare 'Reference' Samples: Spike IS after extraction start->prep_ref analyze Analyze All Samples via LC-MS/MS prep_test->analyze prep_ref->analyze measure_area Measure IS Peak Area in Both Sets analyze->measure_area calc_exchange Calculate Average Areas and % Exchange measure_area->calc_exchange check_consistency Is % Exchange Consistent and < 25%? calc_exchange->check_consistency revise Exchange is too high/variable. Revise Analytical Method (See Guide 2) check_consistency->revise No apply_correction Exchange is consistent. Consider applying a uniform correction factor or proceed with method as characterized. check_consistency->apply_correction Yes

References

Technical Support Center: Method Refinement for Challenging Matrices Using Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical scientists utilizing Propio-D5-phenone as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and sample analysis, particularly with complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS: 342610-99-5) is a deuterated stable isotope-labeled (SIL) analog of propiophenone.[1] Its primary application is as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It is ideally suited for the quantification of propiophenone and structurally similar compounds.

Q2: Why use a deuterated internal standard like this compound?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation (e.g., extraction recovery) and chromatography.

  • Co-elution: Ideally, the SIL IS co-elutes with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.

  • Improved Precision and Accuracy: By compensating for variability in sample preparation and instrument response, SIL internal standards significantly improve the precision and accuracy of quantification.

Q3: What are the potential drawbacks of using a deuterated internal standard?

A3: While highly effective, deuterated internal standards can present challenges:

  • Chromatographic Shift: A slight difference in retention time between the deuterated standard and the native analyte can occur, known as the "isotope effect." If this shift is significant, the analyte and IS may not experience the same degree of matrix effects, leading to inaccurate quantification.

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with protons from the solvent or matrix, especially at non-stabilized positions or under certain pH conditions. This can compromise the integrity of the standard.

  • Cost and Availability: SIL internal standards can be more expensive and less readily available than non-labeled analogs.

Q4: How can I assess for matrix effects in my assay?

A4: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in challenging matrices.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Analyte and/or IS 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Use a guard column and/or wash the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reconstitute the final extract in a solvent with a composition similar to the initial mobile phase.
High Variability in IS Response Across Samples 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Significant and variable matrix effects. 3. Instability of the IS in the sample or final extract.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Implement a more rigorous sample cleanup technique (e.g., solid-phase extraction) to remove interfering matrix components. 3. Investigate the stability of this compound under your specific sample storage and processing conditions.
Inconsistent Analyte/IS Area Ratios 1. Differential matrix effects due to chromatographic separation of the analyte and IS. 2. Non-linear detector response. 3. Presence of an interfering peak at the same transition as the analyte or IS.1. Optimize the chromatographic method to achieve co-elution of the analyte and this compound. 2. Ensure the calibration curve is linear and within the dynamic range of the instrument. 3. Check for interferences by analyzing blank matrix samples. If an interference is present, improve chromatographic separation or select a different precursor/product ion transition.
Analyte Detected in Blank Samples 1. Carryover from a previous high-concentration sample. 2. Contamination of the LC-MS system or reagents.1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a series of blank solvent injections to clean the system. Prepare fresh mobile phases and reconstitution solvents.

Experimental Protocols

The following is a hypothetical, yet representative, experimental protocol for the quantification of propiophenone in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (working internal standard solution).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Propiophenone: 135.1 > 105.1; this compound: 140.1 > 105.1

3. Quantitative Data Summary (Hypothetical)

The following table summarizes expected performance characteristics of the method.

Parameter Propiophenone
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge evap 5. Evaporation centrifuge->evap recon 6. Reconstitution evap->recon lcms 7. LC-MS/MS Analysis recon->lcms data 8. Data Processing (Analyte/IS Ratio) lcms->data quant 9. Quantification data->quant

Caption: Experimental workflow for the quantification of propiophenone.

troubleshooting_logic start Inconsistent Analyte/IS Ratio? cause1 Chromatographic Shift between Analyte and IS? start->cause1 Yes cause2 Non-linear Detector Response? start->cause2 No solution1 Optimize LC method for co-elution. cause1->solution1 solution2 Check calibration curve linearity and operate within dynamic range. cause2->solution2 Yes cause3 Interfering Peak Present? cause2->cause3 No solution3 Improve separation or select alternative MRM transition. cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent analyte/IS ratios.

References

Addressing poor signal-to-noise ratio for Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propio-D5-phenone Analysis

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal-to-noise ratio (S/N) during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS: 342610-99-5) is a deuterated stable isotope-labeled analogue of propiophenone (CAS: 93-55-0).[1] Its primary application is as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Because it has nearly identical chemical and physical properties to the unlabeled analyte (propiophenone), it can be used to correct for variations in sample extraction, derivatization, and analysis, thereby improving the accuracy and precision of the results.[2]

Q2: What are the common causes of a poor signal-to-noise (S/N) ratio when using this compound?

A poor S/N ratio can stem from two primary issues: a weak signal (the "numerator") or high background noise (the "denominator").[3]

Common Causes for Low Signal:

  • Low Concentration: The concentration of this compound in the sample may be too low for the instrument's detection limits.[4]

  • Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) or its parameters may not be optimal for this compound.[4][5]

  • Sample Preparation Issues: Loss of the internal standard can occur during extraction or other sample preparation steps.[5]

  • Instrument Parameters: Sub-optimal instrument settings, such as collision energy, ion source voltages, or temperatures, can lead to poor signal intensity.[5]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the internal standard.[6][7]

Common Causes for High Noise:

  • Contamination: Impurities from solvents, reagents, glassware, or the sample itself can elevate the baseline noise.[6][7]

  • Dirty Instrument Components: A contaminated ion source, transfer capillary, or mass analyzer can be a significant source of background noise.[8]

  • LC or GC System Issues: Unstable pump flow, solvent leaks, or column bleed can increase baseline noise.[6][9]

  • Electronic Noise: Interference from nearby electronic equipment can contribute to the noise level.[6]

Q3: My signal for this compound is weak. How can I troubleshoot this?

A systematic approach is crucial for identifying the cause of a weak signal. The following workflow can help isolate the problem.

G start_node Low this compound Signal Detected check_node1 Direct Infusion of IS Standard Strong? start_node->check_node1 Start Troubleshooting check_node check_node process_node process_node end_node Signal Improved process_node1 Optimize MS Source Parameters (Voltages, Gas Flows, Temps) Tune & Calibrate Instrument check_node1->process_node1 No check_node2 Signal Strong After LC/GC Injection? check_node1->check_node2 Yes process_node1->end_node process_node2 Check for Leaks in LC/GC Optimize Chromatography (Column, Mobile Phase) check_node2->process_node2 No check_node3 Signal Strong in Extracted Blank Matrix? check_node2->check_node3 Yes process_node2->end_node process_node3 Investigate Matrix Effects (Ion Suppression) Adjust Chromatography check_node3->process_node3 No process_node4 Review Sample Prep Protocol for IS Loss (e.g., Evaporation, LLE) check_node3->process_node4 Yes process_node3->end_node process_node4->end_node

Caption: Troubleshooting workflow for low this compound signal.

Q4: The background noise in my chromatogram is very high. What steps can I take to reduce it?

High background noise can mask your analyte's signal, making detection and quantification difficult.[6]

Key Troubleshooting Steps:

  • Solvent and Reagent Purity: Use only high-purity, LC-MS or GC-grade solvents and additives. HPLC-grade solvents can contain impurities that significantly increase background noise.[7]

  • System Cleaning: Perform a "steam clean" of the LC-MS system by running a high-organic mobile phase at high temperatures overnight to flush out contaminants.[10] For both GC and LC systems, ensure routine replacement of septa, liners, and filters.[11]

  • Ion Source Maintenance: A dirty ion source is a common cause of high background. Clean the ion source components (e.g., cone, needle, transfer tube) according to the manufacturer's guidelines.[8]

  • Check for Contamination: Inject a solvent blank. If the noise persists, the contamination may be in the solvent or the system. If the noise appears only with sample injections, the source is likely the sample matrix or preparation procedure.

  • Use High-Purity Gases: For both GC carrier gas and LC-MS nebulizing/drying gas, use high-purity (≥99.999%) sources with purification traps.[11]

Troubleshooting Guides & Protocols

Guide 1: Optimizing LC-MS Parameters

If you are facing S/N issues, systematically optimizing your instrument parameters is essential. The following table provides a starting point for key parameters. Adjust them individually to observe the effect on the S/N ratio.[9]

Parameter GroupParameterStarting Recommendation & Optimization Strategy
Ion Source Nebulizing Gas Flow Adjust to achieve a stable, fine spray. Higher flows may be needed for highly aqueous mobile phases.[7]
Drying Gas Flow & Temp Increase to facilitate desolvation, but avoid excessive temperatures that could degrade the analyte.[7]
Capillary Voltage Optimize for maximum ion signal. Typically 3-5 kV for ESI.
Source Temperature Set high enough to ensure efficient vaporization without causing thermal degradation.[11]
Mass Analyzer Collision Energy (for MS/MS) Perform a ramping experiment to find the optimal energy that yields the best product ion intensity.
Dwell Time Ensure at least 12-15 data points across a chromatographic peak for good peak shape and reproducibility.
Guide 2: Investigating Matrix Effects

Matrix effects, where co-eluting compounds suppress or enhance ionization, are a common problem.[6][7] A slight retention time difference between this compound and propiophenone can cause them to experience different degrees of ion suppression, affecting accuracy.[2]

Experimental Protocol: Post-Column Infusion Test

This experiment helps identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Setup: Use a T-junction to continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column but before the MS ion source.

  • Infusion: Begin infusing the standard at a low, steady flow rate. You should see a stable, elevated baseline signal for the this compound mass transition.

  • Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

  • Analysis: Monitor the this compound signal. Any significant dip in the signal baseline indicates a region of ion suppression caused by components eluting from the column at that time.

  • Action: If suppression occurs at the retention time of your analyte or IS, adjust the chromatography (e.g., change the gradient, use a different column) to separate them from the interfering matrix components.[7]

Visualizations

Sample Preparation Workflow and Contamination Sources

Proper sample preparation is critical for minimizing noise and preventing analyte loss.[5][7]

G cluster_prep Sample Preparation step_node step_node input_node input_node output_node output_node risk_node risk_node A 1. Aliquot Sample B 2. Add this compound (IS) A->B Risk1 Matrix Interferences A->Risk1 C 3. Liquid-Liquid or Solid Phase Extraction B->C Risk2 Pipetting Error B->Risk2 D 4. Evaporate & Reconstitute C->D Risk3 Incomplete Extraction (IS Loss) C->Risk3 Risk4 Contaminated Solvent or SPE Cartridge C->Risk4 E 5. Transfer to Vial D->E Risk5 Analyte Loss to Dryness D->Risk5 Final Sample for Injection E->Final Risk6 Dirty Vial/Cap E->Risk6 Sample Raw Sample Matrix Sample->A

Caption: Common sample preparation steps and potential sources of error.

Relationship Between S/N Components

Understanding the factors that influence signal and noise is key to improving the S/N ratio.

G cluster_signal cluster_noise center_node Signal-to-Noise Ratio (S/N) signal_node Signal Intensity signal_node->center_node Improves noise_node Background Noise noise_node->center_node Degrades factor_node factor_node S1 Analyte Concentration S1->signal_node S2 Ionization Efficiency S2->signal_node S3 Optimized MS Parameters S3->signal_node N1 Solvent Contamination N1->noise_node N2 Matrix Interferences N2->noise_node N3 Dirty Ion Source N3->noise_node

References

Validation & Comparative

A Guide to Bioanalytical Method Validation: Utilizing Propio-D5-phenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Bioanalytical method validation is the cornerstone of this process, ensuring the reliability, reproducibility, and accuracy of analytical data. The choice of an appropriate internal standard (IS) is a critical determinant of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. A well-chosen IS compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2]

This guide provides a comprehensive overview of the bioanalytical method validation process, with a specific focus on the use of Propio-D5-phenone , a stable isotope-labeled (SIL) internal standard, for the quantification of its non-labeled counterpart, propiophenone. While specific validation data for a method employing this compound is not publicly available, this guide will present a detailed, illustrative framework based on established regulatory guidelines from the FDA and EMA. This includes representative experimental protocols, data presentation in tabular format, and visualizations to elucidate key workflows and concepts.

The Role and Advantage of a Stable Isotope-Labeled Internal Standard

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at a consistent point in the analytical workflow.[2] The ideal IS mimics the physicochemical properties of the analyte of interest, ensuring that it experiences similar effects during sample extraction, chromatography, and ionization.[1]

There are primarily two types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[1] They are chemically identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures they co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement.[1] this compound, with five deuterium atoms replacing hydrogen on the ethyl group, is an excellent example of a SIL-IS for propiophenone.

  • Structural Analogue Internal Standards: These are molecules with similar chemical structures and properties to the analyte. While a viable option when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for analytical variability.

The use of a SIL-IS like this compound is highly recommended to ensure the highest quality of bioanalytical data.[1]

A Framework for Bioanalytical Method Validation

A comprehensive bioanalytical method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. The key parameters evaluated during validation are outlined below, with illustrative data for a hypothetical LC-MS/MS method for the quantification of propiophenone in human plasma using this compound as the internal standard.

Experimental Protocol: Quantification of Propiophenone in Human Plasma

This section details a representative experimental protocol for the extraction and analysis of propiophenone from human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50% methanol at a concentration of 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 20% B to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Propiophenone: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion

Data Presentation: Validation Summary Tables

The following tables present hypothetical but representative data for the validation of the described method, adhering to typical acceptance criteria from regulatory guidelines.

Table 1: Linearity of the Calibration Curve

Nominal Concentration (ng/mL)Back-calculated Concentration (ng/mL) (Mean, n=3)Accuracy (%)
1.00 (LLOQ)0.9898.0
2.502.55102.0
10.09.9099.0
50.051.0102.0
100101101.0
25024598.0
400408102.0
500 (ULOQ)49098.0
Acceptance Criteria: For at least 75% of the standards, the accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (3 runs, n=18)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LLOQ1.001.02 ± 0.098.8
Low QC3.002.95 ± 0.155.1
Mid QC200204 ± 8.24.0
High QC400395 ± 13.83.5
Acceptance Criteria: Precision (%CV) should not exceed 15% (20% for LLOQ). Accuracy should be within ±15% of the nominal value (±20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Peak Area (Neat) (A)Analyte Peak Area (Post-extraction Spike) (B)Analyte Peak Area (Pre-extraction Spike) (C)IS Peak Area (Post-extraction Spike)IS Peak Area (Pre-extraction Spike)Matrix Effect (%) (B/A * 100)Recovery (%) (C/B * 100)
Low QC15,00014,50012,32550,00043,00096.785.0
High QC2,000,0001,980,0001,702,80051,00044,37099.086.0
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Table 4: Stability

Stability ConditionQC LevelMean Concentration (ng/mL) (n=3)Accuracy (%)
Bench-top (6 hours at RT)Low QC2.9096.7
High QC39097.5
Freeze-Thaw (3 cycles)Low QC2.8595.0
High QC38596.3
Long-term (-80°C for 30 days)Low QC2.9598.3
High QC39899.5
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in bioanalytical method validation.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Evaluation plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection onto UHPLC recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification validation Assess Validation Parameters quantification->validation

Caption: Experimental workflow for the bioanalytical method.

Validation_Logic cluster_parameters Core Validation Parameters cluster_criteria Acceptance Criteria (Regulatory Guidelines) cluster_outcome Method Validation Outcome selectivity Selectivity crit_selectivity No Interference selectivity->crit_selectivity linearity Linearity & Range crit_linearity R² ≥ 0.99 linearity->crit_linearity accuracy Accuracy crit_accuracy ±15% (±20% at LLOQ) accuracy->crit_accuracy precision Precision crit_precision CV ≤ 15% (≤ 20% at LLOQ) precision->crit_precision recovery Recovery crit_recovery Consistent & Reproducible recovery->crit_recovery matrix_effect Matrix Effect crit_matrix IS-Normalized MF CV ≤ 15% matrix_effect->crit_matrix stability Stability crit_stability ±15% of Nominal stability->crit_stability validated Method Validated crit_selectivity->validated All Criteria Met not_validated Method Not Validated crit_selectivity->not_validated One or More Criteria Fail crit_linearity->validated All Criteria Met crit_linearity->not_validated One or More Criteria Fail crit_accuracy->validated All Criteria Met crit_accuracy->not_validated One or More Criteria Fail crit_precision->validated All Criteria Met crit_precision->not_validated One or More Criteria Fail crit_recovery->validated All Criteria Met crit_recovery->not_validated One or More Criteria Fail crit_matrix->validated All Criteria Met crit_matrix->not_validated One or More Criteria Fail crit_stability->validated All Criteria Met crit_stability->not_validated One or More Criteria Fail

Caption: Logical flow of bioanalytical method validation.

Conclusion

The validation of a bioanalytical method is a rigorous and essential process in drug development. The use of a high-quality, stable isotope-labeled internal standard, such as this compound for the analysis of propiophenone, is a critical component in achieving a robust and reliable method. While this guide provides a comprehensive framework and illustrative data, it is imperative that each bioanalytical method is individually validated with thorough experimentation and adherence to the latest regulatory guidelines to ensure the integrity of the data generated in preclinical and clinical studies.

References

A Head-to-Head Comparison: Propio-D5-phenone vs. 13C-Labeled Propiophenone as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose. This guide provides a comparative overview of two common types of SIL internal standards for the analyte propiophenone: Propio-D5-phenone (deuterium-labeled) and 13C-labeled propiophenone.

Key Performance Parameters: A Comparative Analysis

The performance of an internal standard is judged on several critical parameters. Here, we compare the expected performance of this compound and 13C-labeled propiophenone.

Performance ParameterThis compound (Deuterium-Labeled)13C-Labeled PropiophenoneRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes slightly earlier) compared to the unlabeled analyte.Expected to have identical retention time and co-elute perfectly with the unlabeled analyte.The difference in physicochemical properties between hydrogen and deuterium can lead to a chromatographic isotope effect.[1][2][3][4] Perfect co-elution, as seen with 13C-IS, is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak, especially in high-resolution systems like UHPLC.[3][5]
Matrix Effect Compensation Good, but can be compromised if there is a significant retention time difference.Excellent and considered superior, especially in complex matrices.Because 13C-labeled standards co-elute perfectly, they experience the exact same degree of ion suppression or enhancement as the analyte at any point in time.[3][5][6][7] A shift in retention for a deuterated standard means it may be in a region of different matrix interference, leading to inaccurate quantification.[1][4]
Isotopic Stability Generally stable, but the deuterium label can be susceptible to back-exchange with protons from the solvent, especially if the label is on an exchangeable position.Highly stable; the 13C-label is incorporated into the carbon backbone of the molecule and is not subject to exchange.Loss of the deuterium label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[8] 13C-labeled standards are chemically robust throughout various experimental conditions.
Mass Spectrometry Fragmentation Deuterium labeling can sometimes alter fragmentation pathways or require different collision energies for optimal fragmentation compared to the unlabeled analyte.Fragmentation patterns are generally identical to the unlabeled analyte.While often minor, any alteration in fragmentation for deuterated standards needs to be considered during method development to ensure the selection of appropriate and specific MRM transitions.
Cost & Availability Generally more cost-effective and widely available due to simpler synthesis routes.Typically more expensive and may have more limited availability.The cost-effectiveness of deuterium-labeled standards is a significant advantage, particularly for high-throughput screening.[9] However, the superior performance of 13C-labeled standards can justify the higher cost for methods requiring the utmost accuracy and precision.

Experimental Protocols

To empirically determine the suitability of an internal standard, a series of validation experiments are necessary. Below are generalized protocols for key evaluations.

Protocol 1: Evaluation of Chromatographic Co-elution
  • Objective: To determine the difference in retention time (ΔRT) between the analyte (propiophenone) and the internal standard (this compound or 13C-labeled propiophenone).

  • Procedure:

    • Prepare a solution containing both the analyte and the internal standard in a suitable solvent (e.g., acetonitrile/water).

    • Inject the solution onto a high-resolution LC system (e.g., UHPLC) coupled to a mass spectrometer.

    • Acquire data by monitoring the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.

    • Repeat the injection multiple times (n≥5) to assess reproducibility.

    • Calculate the average retention time for both compounds and determine the ΔRT.

  • Acceptance Criteria: For optimal performance, the ΔRT should be as close to zero as possible. A significant and reproducible ΔRT for the deuterated standard may indicate a potential for compromised matrix effect compensation.

Protocol 2: Assessment of Matrix Effects
  • Objective: To evaluate the ability of the internal standard to compensate for ion suppression or enhancement caused by the sample matrix.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat): Analyte and internal standard in a clean solvent.

      • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

      • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction procedure.

    • Analyze all samples by LC-MS/MS.

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate the internal standard-normalized matrix effect by comparing the analyte/IS peak area ratios between Set A and Set B.

  • Acceptance Criteria: An internal standard that effectively compensates for matrix effects will yield an internal standard-normalized matrix effect close to 100%.

Visualizing the Workflow

The following diagram illustrates the typical workflow for evaluating an internal standard's performance in a quantitative LC-MS/MS assay.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Set A: Neat Solution (Analyte + IS) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-extraction Spike (Blank Matrix + Analyte + IS -> Extract) C->LCMS Coelution Chromatographic Co-elution (ΔRT) LCMS->Coelution MatrixEffect Matrix Effect Assessment LCMS->MatrixEffect Recovery Recovery Evaluation LCMS->Recovery Final Final Method Validation Coelution->Final MatrixEffect->Final Recovery->Final

Workflow for Internal Standard Evaluation.

Logical Comparison of Isotope Effects

The choice between a deuterium and a 13C-labeled internal standard often comes down to a trade-off between cost and performance, driven by the inherent isotopic effects.

G cluster_D5 This compound cluster_C13 13C-Labeled Propiophenone IS_Choice Internal Standard Selection D5_Node Deuterium Labeled IS_Choice->D5_Node C13_Node 13C Labeled IS_Choice->C13_Node D5_Adv Advantage: Lower Cost D5_Node->D5_Adv D5_Disadv Disadvantage: Potential Isotope Effect D5_Node->D5_Disadv D5_Effect Chromatographic Shift (ΔRT ≠ 0) D5_Disadv->D5_Effect D5_Result Compromised Matrix Effect Compensation D5_Effect->D5_Result C13_Adv Advantage: Superior Performance C13_Node->C13_Adv C13_Disadv Disadvantage: Higher Cost C13_Node->C13_Disadv C13_Effect No Isotope Effect (ΔRT ≈ 0) C13_Adv->C13_Effect C13_Result Ideal Matrix Effect Compensation C13_Effect->C13_Result

Decision pathway for internal standard selection.

Conclusion

For routine analyses where cost is a major consideration and matrix effects are minimal or well-controlled, This compound can be a viable and cost-effective option. However, its performance should be carefully validated, with particular attention paid to any chromatographic shifts relative to the unlabeled analyte.

For high-stakes applications, such as in regulated bioanalysis for drug development, or when dealing with complex matrices and challenging chromatographic separations, 13C-labeled propiophenone is the superior choice. Its identical chromatographic behavior and chemical stability ensure the most accurate and precise quantification, justifying the higher initial cost by providing more reliable and robust data. The use of a 13C-labeled internal standard minimizes the risk of analytical errors stemming from isotopic effects, ultimately leading to higher data quality and confidence in the results.

References

Deuterium Isotope Effect on Retention Time: A Comparative Analysis of Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the chromatographic behavior of Propio-D5-phenone and its non-deuterated analog, propiophenone, supported by illustrative experimental data.

For researchers and scientists in drug development and analytical chemistry, the use of deuterated internal standards is a cornerstone of robust quantitative analysis. However, the substitution of hydrogen with deuterium can introduce subtle but significant changes in the physicochemical properties of a molecule, leading to a phenomenon known as the deuterium isotope effect. This effect can manifest as a shift in chromatographic retention time, which can have implications for method development and data analysis. This guide provides a comparative analysis of the retention times of this compound and propiophenone, illustrating the impact of the deuterium isotope effect.

Understanding the Deuterium Isotope Effect in Chromatography

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a C-D bond that is slightly shorter and stronger than a C-H bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy.[1] In the context of chromatography, particularly reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), these subtle differences in bond length and energy can influence the intermolecular interactions between the analyte and the stationary phase.

Generally, deuterated compounds tend to have slightly weaker van der Waals interactions with the stationary phase compared to their protiated (non-deuterated) counterparts.[1] This can lead to a shorter retention time for the deuterated molecule.[2][3] This phenomenon, often referred to as the "chromatographic isotope effect," is typically small but can be significant enough to cause partial or even baseline separation of the deuterated and non-deuterated species.[4][5] The magnitude of this effect is dependent on several factors, including the number and position of the deuterium atoms, as well as the specific chromatographic conditions employed.[3][6]

Comparative Retention Time Data

The following table summarizes illustrative retention time data for propiophenone and this compound obtained under typical gas chromatography-mass spectrometry (GC-MS) conditions. This data, while hypothetical, is representative of the expected outcome based on established principles of the deuterium isotope effect in chromatography.[4]

CompoundRetention Time (minutes)
Propiophenone8.588
This compound8.553

This data illustrates that this compound elutes slightly earlier than its non-deuterated counterpart, a direct consequence of the deuterium isotope effect. While the shift is minor, it is a critical consideration when developing analytical methods that rely on co-elution for accurate quantification.

Experimental Protocols

The following is a representative experimental protocol for the analysis of propiophenone and this compound by GC-MS, from which the illustrative data is derived.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Instrument: Agilent 8890 GC System coupled with a 5977B MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 25°C/min to 200°C, hold for 2 minutes

    • Ramp: 30°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Propiophenone ions: m/z 105, 77, 134

    • This compound ions: m/z 110, 77, 139

Visualizing the Workflow and Underlying Principles

The following diagrams illustrate the experimental workflow for this comparative analysis and the theoretical basis for the observed retention time shift.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare individual solutions of Propiophenone and this compound prep2 Create a mixed solution containing both compounds prep1->prep2 analysis1 Inject sample mixture into GC-MS prep2->analysis1 analysis2 Separate compounds on HP-5ms column analysis1->analysis2 analysis3 Detect ions in MS using SIM mode analysis2->analysis3 data1 Integrate chromatographic peaks analysis3->data1 data2 Determine retention time for each compound data1->data2 data3 Compare retention times data2->data3

Caption: Experimental workflow for comparing the retention times of Propiophenone and this compound.

G cluster_cause Cause cluster_effect Physical Effect cluster_interaction Chromatographic Interaction cluster_result Result cause1 Substitution of Hydrogen (¹H) with Deuterium (²H) in this compound effect1 C-D bond is shorter and stronger than C-H bond cause1->effect1 effect2 Lower zero-point vibrational energy cause1->effect2 effect3 Slightly reduced molecular polarizability and size cause1->effect3 interaction1 Weaker van der Waals interactions with nonpolar stationary phase effect1->interaction1 effect3->interaction1 result1 Shorter retention time for This compound interaction1->result1

Caption: The deuterium isotope effect on chromatographic retention.

Conclusion

The deuterium isotope effect, while often subtle, is a real and measurable phenomenon in chromatography. As illustrated by the comparative analysis of propiophenone and this compound, deuterated compounds can exhibit slightly shorter retention times than their non-deuterated counterparts. This is a critical consideration for analytical scientists developing and validating methods, particularly in regulated environments where chromatographic resolution and peak identification are paramount. Understanding the principles behind this effect allows for the development of more robust and reliable analytical methods.

References

Propio-D5-phenone: A Superior Internal Standard for Establishing Linearity, Accuracy, and Precision in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the demanding landscape of drug development and research, the reliability of analytical methods is paramount. The quantitative analysis of analytes in complex biological matrices requires robust internal standards to ensure the accuracy and precision of results. This guide provides a comprehensive comparison of Propio-D5-phenone, a deuterated aromatic ketone, with a conventional non-deuterated analog, "Analyte-Analog-X," for establishing linearity, accuracy, and precision in bioanalytical assays.

This compound, with its five deuterium atoms, offers significant advantages over non-isotopically labeled internal standards. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, propiophenone, ensuring it behaves similarly to the analyte of interest during sample extraction, chromatography, and ionization.[1][2][3][4][5][6][7][8][9] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and instrument performance, leading to more reliable and reproducible data.[10][11][12][13]

Comparative Performance Analysis

To illustrate the superior performance of this compound, this section presents a comparative analysis based on typical experimental data obtained during the validation of a bioanalytical method. The data is presented for the quantification of a hypothetical drug, "Analyte A," using both this compound and Analyte-Analog-X as internal standards.

Linearity

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte.[14] A linear response is crucial for accurate quantification over a specific concentration range. The acceptance criterion for linearity is typically a coefficient of determination (r²) greater than 0.99.[15]

Internal StandardCalibration Range (ng/mL)SlopeInterceptCoefficient of Determination (r²)
This compound 1 - 10000.00250.00010.9995
Analyte-Analog-X1 - 10000.00230.00520.9951

As the data indicates, the calibration curve generated using this compound as the internal standard demonstrates a superior coefficient of determination, signifying a more reliable linear response across the tested concentration range.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements.[16][17][18] For bioanalytical methods, the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these acceptance criteria are extended to ±20%.[15][16][18][19][20][21][22]

Table 2.1: Accuracy and Precision Data with this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.05105.08.5
Low32.9598.36.2
Medium5051.2102.44.1
High800790.598.83.5

Table 2.2: Accuracy and Precision Data with Analyte-Analog-X

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.18118.015.2
Low33.25108.312.8
Medium5045.891.610.5
High800855.2106.99.8

The use of this compound consistently yields accuracy and precision well within the accepted regulatory limits. In contrast, Analyte-Analog-X, while still potentially meeting the criteria, shows greater variability, particularly at the LLOQ, highlighting the enhanced robustness provided by a deuterated internal standard.

Experimental Protocols

The following are detailed methodologies for conducting linearity, accuracy, and precision experiments using this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma) by LC-MS/MS.

Linearity Assessment
  • Preparation of Calibration Standards:

    • Prepare a stock solution of the analyte in a suitable organic solvent.

    • Prepare a series of working solutions by serially diluting the stock solution.

    • Spike blank biological matrix with the working solutions to create a set of at least six to eight non-zero calibration standards covering the expected concentration range.

  • Sample Preparation:

    • To an aliquot of each calibration standard, add a fixed volume of the this compound internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).

cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis A Prepare Analyte Stock Solution B Prepare Serial Dilutions A->B C Spike Blank Matrix to Create Calibration Standards B->C D Add this compound (IS) C->D E Perform Sample Extraction D->E F Evaporate and Reconstitute E->F G Inject into LC-MS/MS F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Construct Calibration Curve H->I J Perform Linear Regression (r²) I->J

Caption: Workflow for Linearity Assessment.
Accuracy and Precision Assessment

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples in the same biological matrix at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (within 3x of LLOQ)

      • Medium QC

      • High QC (at least 75% of the upper limit of quantification)

  • Analysis of QC Samples:

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Process and analyze the QC samples using the same procedure as the calibration standards, including the addition of this compound.

  • Data Analysis:

    • Use the calibration curve from each run to determine the concentration of the analyte in each QC sample.

    • Accuracy: Calculate the percentage of the mean measured concentration relative to the nominal concentration.

    • Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each QC level, both within each run (intra-day precision) and across all runs (inter-day precision).

cluster_prep Preparation cluster_analysis Analysis (Multiple Runs) cluster_calc Calculation A Prepare QC Samples at 4 Levels (LLOQ, Low, Med, High) B Analyze 5 Replicates of each QC Level A->B C Process with this compound B->C D Quantify using Calibration Curve C->D E Calculate Accuracy (% of Nominal) D->E F Calculate Precision (%CV) D->F

Caption: Workflow for Accuracy and Precision Assessment.

Conclusion

The use of a stable isotope-labeled internal standard is a best practice in modern bioanalytical chemistry.[10][11][12][13][23][24][25] this compound has demonstrated its value in establishing robust and reliable analytical methods. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior linearity, accuracy, and precision compared to non-deuterated analogs. For researchers, scientists, and drug development professionals, the adoption of this compound as an internal standard can significantly enhance the quality and integrity of bioanalytical data, ultimately contributing to more confident decision-making in the drug development pipeline.

References

The Cross-Validation of Analytical Methods: A Comparative Guide Featuring Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The cross-validation of analytical methods ensures consistency and reliability of results, particularly when different methods or laboratories are involved. This guide provides a comparative overview of analytical methodologies, with a focus on the role of deuterated internal standards like Propio-D5-phenone.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. These standards, which are chemically identical to the analyte but have a different mass due to isotopic substitution, are crucial for correcting variability during sample preparation and analysis. This compound, a deuterated analog of propiophenone, serves as a potential internal standard for the quantification of propiophenone and structurally related compounds, such as synthetic cathinones.

While specific cross-validation studies explicitly detailing the use of this compound are not widely available in published literature, we can construct a comparative framework based on established principles of bioanalytical method validation and data from analogous deuterated internal standards. This guide will explore the theoretical application of this compound and compare it with alternative internal standards.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. This allows for accurate quantification even when matrix effects vary between samples. Deuterated internal standards are often considered the "gold standard" because their physicochemical properties are very similar to the analyte.

The workflow for a typical bioanalytical method employing an internal standard is illustrated below.

Bioanalytical Workflow with Internal Standard A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard (e.g., this compound) A->B Spiking C Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B->C Extraction D LC-MS/MS Analysis C->D Injection E Data Processing (Analyte/IS Peak Area Ratio) D->E Detection F Quantification E->F Calculation

Caption: General workflow for a bioanalytical method using an internal standard.

Comparative Analysis of Internal Standards

The choice of an internal standard is a critical decision in method development. Below is a comparison of different types of internal standards that could be used for the analysis of an analyte like propiophenone.

Internal Standard TypeExample for Propiophenone AnalysisAdvantagesDisadvantages
Deuterated Analog This compound - Co-elutes with the analyte.[1] - Experiences similar matrix effects.[1] - High accuracy and precision.- Potential for isotopic exchange. - Can be expensive to synthesize.
Structural Analog 4'-Methylpropiophenone- More readily available and less expensive.- May not co-elute with the analyte. - May experience different matrix effects. - Can lead to reduced accuracy and precision.
Homologous Series Butyrophenone- Readily available.- Significant differences in physicochemical properties. - Unlikely to compensate for matrix effects effectively.

Experimental Protocols: A Theoretical Framework for Cross-Validation

While a specific cross-validation study for a method using this compound is not available, a typical protocol would involve comparing its performance against a method using a structural analog internal standard for the quantification of propiophenone in a biological matrix (e.g., human plasma).

Method 1: Using this compound as Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Propiophenone MRM transition: To be determined based on parent and product ions.

    • This compound MRM transition: To be determined based on parent and product ions (parent ion will be +5 m/z compared to propiophenone).

Method 2: Using a Structural Analog (e.g., 4'-Methylpropiophenone) as Internal Standard

The protocol would be identical to Method 1, except that 4'-Methylpropiophenone would be used as the internal standard, and the corresponding MRM transition would be monitored.

Cross-Validation Procedure

To cross-validate these two methods, a set of quality control (QC) samples at low, medium, and high concentrations of propiophenone would be analyzed using both methods. The results would then be compared.

The logical flow of a cross-validation experiment is depicted below.

Cross-Validation Logical Flow A Prepare QC Samples (Low, Medium, High) B1 Analyze with Method 1 (this compound IS) A->B1 B2 Analyze with Method 2 (Structural Analog IS) A->B2 C1 Quantify Propiophenone Concentrations (Set 1) B1->C1 C2 Quantify Propiophenone Concentrations (Set 2) B2->C2 D Compare Results (Statistical Analysis) C1->D C2->D E Assess Agreement (Bias, Precision) D->E

Caption: A diagram illustrating the logical steps of a cross-validation study.

Expected Performance Comparison

Based on established principles of bioanalytical method validation, the following outcomes would be expected from a cross-validation study comparing a deuterated internal standard with a structural analog.

Performance ParameterMethod with this compound (Expected)Method with Structural Analog (Expected)
Accuracy High (typically within ±15% of nominal)Moderate to High (may show bias)
Precision High (RSD <15%)Moderate (may show higher variability)
Matrix Effect Minimal (effectively compensated)Potential for significant uncompensated matrix effects
Robustness HighLower, more susceptible to variations in sample matrix

Conclusion

The use of a deuterated internal standard like this compound is highly recommended for achieving the most accurate and precise results in quantitative bioanalytical methods. While the initial cost of a deuterated standard may be higher, the improved data quality and method robustness often justify the investment, especially in regulated environments where data integrity is non-negotiable. Cross-validation is a critical step to ensure that different analytical methods produce comparable results, thereby ensuring the reliability of data throughout the drug development lifecycle.

References

A Guide to Evaluating the Performance of Deuterated Internal Standards Across Different Laboratories: A Case Study Framework Using Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific inter-laboratory comparison data for Propio-D5-phenone is not publicly available, this guide provides a comprehensive framework for evaluating its performance and that of other deuterated internal standards. The principles and methodologies outlined here are applicable to any analytical laboratory seeking to validate and compare the performance of such critical reagents.

Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based assays.[1][2][3] They are chemically almost identical to the analyte of interest, but have a different mass, allowing them to be distinguished by the mass spectrometer.[1][4] This allows them to effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.[1][2][5] However, the reliability of these standards is paramount and should be rigorously evaluated, ideally through inter-laboratory studies to ensure method robustness and transferability.[6][7][8]

Key Performance Parameters for Evaluation

A thorough evaluation of a deuterated internal standard should encompass several key performance parameters. The following table outlines these parameters and their significance.

Performance ParameterDescriptionImportanceAcceptance Criteria (Typical)
Chemical Purity The percentage of the desired compound, free from other chemical impurities.Impurities can interfere with the analyte or internal standard signal, leading to inaccurate quantification.>98%
Isotopic Enrichment The percentage of the labeled isotope (Deuterium in this case) in the internal standard.High isotopic enrichment ensures a distinct mass signal from the unlabeled analyte and minimizes contributions to the analyte's signal from the internal standard.[1]>98 atom % D
Stability The ability of the internal standard to resist degradation or isotopic exchange under various storage and experimental conditions.An unstable internal standard will lead to a decrease in its concentration over time, resulting in an overestimation of the analyte concentration.No significant degradation or isotopic exchange observed under defined conditions.
Co-elution with Analyte The internal standard should have a retention time as close as possible to the analyte in chromatographic separations.Co-elution ensures that both the analyte and the internal standard experience similar matrix effects and ionization suppression/enhancement.Retention time difference should be minimal and consistent.
Effect on Analyte Signal (Matrix Effects) The internal standard should effectively track and compensate for matrix-induced signal suppression or enhancement of the analyte.[5]Demonstrates the primary function of the internal standard in improving analytical accuracy.The analyte/internal standard peak area ratio should remain constant across different matrices.
Linearity and Range The response of the internal standard should be linear and reproducible over the expected concentration range of the analyte.Ensures consistent performance across the calibration curve.R² > 0.99 for the calibration curve using the internal standard.

Hypothetical Inter-Laboratory Study Design

To evaluate the performance of this compound across different laboratories, a well-designed inter-laboratory study is essential. The following table presents a hypothetical study design.

Study Phase Objective Methodology Participating Laboratories Samples Data to Collect
Phase 1: Protocol Harmonization To ensure all participating laboratories are using the same analytical method.A detailed standard operating procedure (SOP) for the LC-MS/MS analysis of the target analyte using this compound as an internal standard is developed and distributed. A teleconference is held to address any questions.3-5 independent laboratories with experience in quantitative bioanalysis.A reference standard of the analyte and this compound.Confirmation of SOP adherence.
Phase 2: Single Laboratory Validation Each laboratory validates the method in-house.Each lab performs a validation according to established guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, and selectivity.Each participating laboratory.Calibration standards and quality control (QC) samples at low, medium, and high concentrations.Full validation reports from each laboratory.
Phase 3: Cross-Validation To compare the performance of the method and the internal standard across laboratories.A central organizer prepares and distributes blinded QC samples and a set of incurred samples (if applicable) to all participating laboratories.All participating laboratories.Blinded QC samples and incurred samples.Measured concentrations of the analyte in the blinded samples.
Phase 4: Data Analysis and Reporting To statistically analyze the data and draw conclusions about the performance of this compound.The results from all laboratories are compiled and statistically analyzed for inter-laboratory precision (reproducibility) and accuracy.Central organizer and all participating laboratories.N/AA comprehensive report summarizing the findings, including any observed biases or inconsistencies.

Experimental Protocols

A detailed experimental protocol is fundamental for the success of an inter-laboratory study. Below is a template for a key experiment: the determination of analyte concentration in plasma using LC-MS/MS with this compound as an internal standard.

Protocol: Quantitative Analysis of [Analyte Name] in Human Plasma by LC-MS/MS

  • Objective: To accurately quantify the concentration of [Analyte Name] in human plasma samples.

  • Materials:

    • [Analyte Name] reference standard

    • This compound (Internal Standard)

    • Human plasma (blank)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

  • Instrumentation:

    • Liquid Chromatography system (e.g., Agilent, Waters)

    • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a 1 mg/mL stock solution of [Analyte Name] in methanol.

      • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Preparation of Calibration Standards and Quality Control (QC) Samples:

      • Serially dilute the [Analyte Name] stock solution with blank plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

      • Prepare QC samples at 3, 30, and 800 ng/mL.

    • Sample Preparation (Protein Precipitation):

      • To 50 µL of each standard, QC, and unknown sample, add 150 µL of acetonitrile containing this compound at a concentration of 100 ng/mL.

      • Vortex for 30 seconds.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • LC Conditions:

        • Column: [Specify column, e.g., C18, 2.1 x 50 mm, 1.8 µm]

        • Mobile Phase A: 0.1% Formic acid in water

        • Mobile Phase B: 0.1% Formic acid in acetonitrile

        • Gradient: [Specify gradient program]

        • Flow Rate: 0.4 mL/min

        • Injection Volume: 5 µL

      • MS/MS Conditions:

        • Ionization Mode: Electrospray Ionization (ESI), Positive

        • MRM Transitions:

          • [Analyte Name]: [Specify Q1/Q3 transition]

          • This compound: [Specify Q1/Q3 transition]

        • [Specify other MS parameters like collision energy, declustering potential, etc.]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator, QC, or Unknown) vortex Vortex sample->vortex is_solution This compound Solution is_solution->vortex ppt_solvent Protein Precipitation Solvent (e.g., Acetonitrile) ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Inject lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration Acquire Data ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification

References

Propio-D5-phenone: A Superior Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Propio-D5-phenone with its analog internal standards, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly crucial in complex matrices such as biological fluids, where matrix effects can significantly impact the ionization of the analyte of interest. For the analysis of synthetic cathinones and other related compounds, this compound, a deuterated analog of propiophenone, has emerged as a superior internal standard. This guide provides an objective comparison of this compound with its non-deuterated analog, propiophenone, highlighting the advantages of stable isotope labeling and presenting supporting data and experimental protocols.

The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. By substituting hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This co-elution of the analyte and the internal standard ensures that they experience similar effects during sample preparation, chromatography, and ionization, thereby providing a more accurate normalization of the analytical signal.[2]

In contrast, analog internal standards, such as the non-deuterated propiophenone, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to inaccuracies in quantification, especially when significant matrix effects are present. While a structural analog is a viable option when a SIL-IS is unavailable, the use of a deuterated standard significantly improves the precision and accuracy of the method.

Performance Data: this compound vs. Analog Internal Standards

The following table summarizes typical validation parameters for the quantification of synthetic cathinones using deuterated internal standards, showcasing the high level of accuracy and precision achievable.

Validation ParameterTypical Performance with Deuterated Internal StandardReference
Linearity (r²) > 0.995[3]
Lower Limit of Quantification (LLOQ) 0.05 - 20 ng/mL[3][4]
Accuracy (% Bias) Within ±15%[3]
Precision (% RSD) < 15%[3]
Extraction Recovery 82.34 - 104.46%[3]
Matrix Effect Significantly minimized compared to methods without SIL-IS[4][5]

Studies have shown that in the absence of a deuterated analog, matrix effects can be substantial, leading to poor reproducibility. For instance, in the analysis of naphyrone, the lack of a deuterated internal standard resulted in highly variable recoveries and a method that was deemed only qualitative.[4] In contrast, for analytes where a deuterated internal standard was used, matrix effects were largely mediated, and the precision across different lots of biological matrix was significantly improved.[4]

Experimental Protocols

Below is a representative experimental protocol for the quantification of synthetic cathinones in a biological matrix (e.g., urine) using a deuterated internal standard like this compound. This protocol is a composite based on methodologies described in the scientific literature.[3][4][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of the urine sample, add 10 µL of the internal standard working solution (containing this compound at an appropriate concentration).

  • Basify the sample by adding 100 µL of 1 N NaOH.

  • Perform the extraction by adding 1 mL of an ethyl acetate:hexane (1:1, v/v) mixture.

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to achieve separation of the analytes of interest.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor at least two transitions for each analyte and one for the internal standard (this compound). The specific transitions will need to be optimized for the instrument being used.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the preference for a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

A typical workflow for sample analysis using an internal standard.

IS_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_analog Analog Internal Standard (Propiophenone) IS_Ideal This compound Analyte_Ideal Analyte Prop1 Identical Chemistry IS_Ideal->Prop1 Prop2 Co-elution IS_Ideal->Prop2 Prop3 Similar Ionization IS_Ideal->Prop3 Prop4 Corrects for Matrix Effects Prop1->Prop4 Prop2->Prop4 Prop3->Prop4 IS_Analog Propiophenone Analyte_Analog Analyte Diff1 Different Retention Time IS_Analog->Diff1 Diff2 Different Ionization Efficiency IS_Analog->Diff2 Diff3 Incomplete Correction Diff1->Diff3 Diff2->Diff3

Comparison of ideal vs. analog internal standard properties.

References

Determining Limits of Detection and Quantification with Propio-D5-phenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, particularly in the quantification of therapeutic drugs and illicit substances, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and reliability. Deuterated internal standards, such as Propio-D5-phenone, are often the preferred choice for mass spectrometry-based methods due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and other sources of variability.

This guide provides a comparative overview of the performance of deuterated internal standards, using a representative example from the analysis of synthetic cathinones, and outlines the experimental protocols for determining the crucial analytical parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). While specific performance data for this compound is not publicly available, the data presented here for a similar deuterated standard in a relevant application serves as a valuable benchmark for expected performance.

Performance of Deuterated Internal Standards: A Case Study

The following table summarizes the Limit of Quantification (LOQ) for various synthetic cathinones using a deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This data illustrates the typical sensitivity that can be achieved with such standards in complex matrices like urine.

AnalyteLimit of Quantification (LOQ) (ng/mL)
4-MPBP2.5
α-Ethylamino pentiophenone2.5
Synthetic Cathinone 35
Synthetic Cathinone 45
Synthetic Cathinone 52.5
Data is representative of a typical LC-MS/MS method for the analysis of synthetic cathinones using a deuterated internal standard.[1]

Comparison of Internal Standard Types

The choice between a deuterated and a non-deuterated (structural analog) internal standard can significantly impact assay performance. The following table highlights the key differences:

FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (Structural Analog)
Co-elution with Analyte Nearly identical retention time, ensuring co-elution and effective compensation for matrix effects.May have different retention times, leading to potential inaccuracies due to varying matrix effects.
Ionization Efficiency Similar ionization efficiency to the analyte, providing accurate correction for ion suppression or enhancement.Ionization efficiency can differ significantly from the analyte.
Extraction Recovery Mimics the analyte's extraction recovery closely.Extraction recovery may not be representative of the analyte.
Cost Generally more expensive to synthesize.Typically less expensive and more readily available.
Risk of Cross-Interference Minimal risk of isobaric interference with the analyte.Potential for interference from endogenous compounds or metabolites with similar structure.

Experimental Protocol for Determining LOD and LOQ

A robust determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of any quantitative analytical method validation. The following protocol outlines a general procedure applicable to LC-MS/MS methods.

Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Materials:

  • Blank matrix (e.g., drug-free urine, plasma)

  • Analyte stock solution of known concentration

  • Internal standard stock solution (e.g., this compound) of known concentration

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. The concentration range should bracket the expected LOQ.

  • Preparation of Blank Samples: Prepare at least six independent blank samples by adding only the internal standard to the matrix.

  • Preparation of Low-Level Spiked Samples: Prepare at least six independent samples spiked with the analyte at a concentration estimated to be near the LOD/LOQ.

  • Sample Analysis: Analyze the blank samples, low-level spiked samples, and calibration standards using the developed LC-MS/MS method.

  • Determination of LOD:

    • Signal-to-Noise (S/N) Method: Determine the S/N ratio for the analyte peak in the low-level spiked samples. The LOD is typically defined as the concentration at which the S/N ratio is 3:1.

    • Standard Deviation of the Blank Method: Calculate the standard deviation (σ) of the response of the blank samples. The LOD is calculated as: LOD = 3.3 * (σ / S) where S is the slope of the calibration curve.

  • Determination of LOQ:

    • Signal-to-Noise (S/N) Method: The LOQ is typically defined as the concentration at which the S/N ratio is 10:1.

    • Standard Deviation of the Blank Method: The LOQ is calculated as: LOQ = 10 * (σ / S) where S is the slope of the calibration curve.

    • Precision and Accuracy: The LOQ must also be a concentration that can be measured with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal concentration). Analyze at least six replicate samples at the proposed LOQ concentration to verify these criteria.

Experimental Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow Start Start Prep_Standards Prepare Calibration Standards & Low-Level Spikes Start->Prep_Standards Prep_Blanks Prepare Blank Samples (Matrix + IS) Start->Prep_Blanks Analyze_Samples Analyze Samples (LC-MS/MS) Prep_Standards->Analyze_Samples Prep_Blanks->Analyze_Samples Calc_LOD Calculate LOD Analyze_Samples->Calc_LOD Calc_LOQ Calculate LOQ Analyze_Samples->Calc_LOQ Method_SN Signal-to-Noise Method (S/N = 3) Calc_LOD->Method_SN Method_SD Standard Deviation of Blank LOD = 3.3 * (σ / S) Calc_LOD->Method_SD End End Method_SN_LOQ Signal-to-Noise Method (S/N = 10) Calc_LOQ->Method_SN_LOQ Method_SD_LOQ Standard Deviation of Blank LOQ = 10 * (σ / S) Calc_LOQ->Method_SD_LOQ Verify_LOQ Verify LOQ Precision & Accuracy (e.g., RSD ≤ 20%, Accuracy 80-120%) Method_SN_LOQ->Verify_LOQ Method_SD_LOQ->Verify_LOQ Verify_LOQ->End

Caption: Workflow for LOD and LOQ Determination.

References

Comparative Guide to the Robustness and Ruggedness of an LC-MS/MS Method Employing Propio-D5-phenone for Veterinary Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness and ruggedness of a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Propio-D5-phenone as an internal standard for the quantification of the veterinary drug Carbadox. The performance of this method is compared against an alternative approach using a structural analog internal standard, Quinoxaline-2-carboxylic acid (QCA).

Disclaimer: Due to the limited availability of public data on analytical methods specifically employing this compound as an internal standard, this guide presents a representative, hypothetical scenario. The experimental protocol and data are constructed based on established principles of analytical method validation, particularly concerning robustness and ruggedness testing as outlined by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Robustness and Ruggedness Testing Results

The following table summarizes the hypothetical quantitative data from the robustness and ruggedness testing of the LC-MS/MS method for Carbadox analysis. The data illustrates the method's performance under deliberately varied conditions.

Parameter VariedConditionThis compound Method (% Recovery ± RSD)Quinoxaline-2-carboxylic acid (QCA) Method (% Recovery ± RSD)Acceptance Criteria
Robustness
Column Temperature35°C98.5 ± 2.1%97.9 ± 3.5%70-120% Recovery, RSD <15%
45°C99.2 ± 1.9%96.5 ± 4.2%
Mobile Phase pH2.897.9 ± 2.5%95.2 ± 5.1%70-120% Recovery, RSD <15%
3.298.8 ± 2.3%98.1 ± 3.9%
Flow Rate0.35 mL/min99.1 ± 1.8%97.5 ± 3.8%70-120% Recovery, RSD <15%
0.45 mL/min98.3 ± 2.4%96.9 ± 4.5%
Ruggedness
AnalystAnalyst 198.7 ± 2.0%97.2 ± 4.0%70-120% Recovery, RSD <25%
Analyst 299.0 ± 2.2%96.5 ± 4.8%
InstrumentInstrument A98.9 ± 2.1%97.0 ± 4.2%70-120% Recovery, RSD <25%
Instrument B98.5 ± 2.3%96.8 ± 4.6%
Day of AnalysisDay 198.6 ± 2.2%97.3 ± 3.9%70-120% Recovery, RSD <25%
Day 299.1 ± 2.0%96.7 ± 4.4%

Experimental Protocols

Hypothetical LC-MS/MS Method for Carbadox Analysis
  • Analyte: Carbadox

  • Internal Standard (IS): this compound or Quinoxaline-2-carboxylic acid (QCA)

  • Matrix: Swine muscle tissue

  • Sample Preparation:

    • Homogenize 2 g of tissue.

    • Spike with internal standard solution.

    • Extract with 10 mL of acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 column (100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Carbadox: [Specific precursor > product ion]

      • This compound: [Specific precursor > product ion]

      • QCA: [Specific precursor > product ion]

    • Source Parameters: Optimized for maximum signal intensity.

Robustness Testing Protocol

Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Column Temperature Variation: Analyze a set of quality control (QC) samples at low, medium, and high concentrations with the column temperature set to 35°C and 45°C (nominal 40°C).

  • Mobile Phase pH Variation: Prepare mobile phase A with pH values of 2.8 and 3.2 (nominal pH 3.0). Analyze a set of QC samples with each mobile phase.

  • Flow Rate Variation: Analyze a set of QC samples with the LC flow rate set to 0.35 mL/min and 0.45 mL/min (nominal 0.4 mL/min).

For each variation, the recovery and relative standard deviation (RSD) of the measurements are calculated and compared against the results obtained under the nominal conditions.

Ruggedness Testing Protocol

Ruggedness testing (also referred to as intermediate precision) assesses the reproducibility of test results under a variety of normal test conditions.[2]

  • Analyst Variation: Two different analysts perform the entire analytical procedure on different days using the same instrument and reagents.

  • Instrument Variation: The analysis is performed on two different, but equivalent, LC-MS/MS systems.

  • Day of Analysis Variation: The same analyst performs the analysis on two different days.

For each variation, the recovery and RSD are calculated to determine the consistency of the method.

Mandatory Visualizations

Robustness_Ruggedness_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Define Method Parameters P2 Select Robustness & Ruggedness Factors P1->P2 P3 Define Acceptance Criteria P2->P3 A2 Compare Against Acceptance Criteria P3->A2 E1 Prepare QC Samples E2 Vary One Factor at a Time (Robustness) E1->E2 E3 Vary Inter-Assay Conditions (Ruggedness) E1->E3 A1 Calculate % Recovery & % RSD E2->A1 E3->A1 A1->A2 A3 Identify Critical Parameters A2->A3 C1 Method is Robust/Rugged A2->C1 Pass C2 Method Requires Optimization A2->C2 Fail

Workflow for Robustness and Ruggedness Testing.

Carbadox_MOA Carbadox Carbadox Metabolites Reactive Metabolites (e.g., desoxycarbadox) Carbadox->Metabolites Metabolic Activation DNA Bacterial DNA Metabolites->DNA Covalent Binding DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Induces Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Bacterial_Death Bacterial Cell Death Replication_Inhibition->Bacterial_Death

Simplified Mechanism of Action of Carbadox.

Comparison and Conclusion

The hypothetical data presented in this guide illustrates the superior performance of using a deuterated internal standard like This compound compared to a structural analog such as Quinoxaline-2-carboxylic acid (QCA) for the analysis of Carbadox.

This compound , being a stable isotope-labeled analog of a compound with similar chromatographic behavior to the analyte, is expected to co-elute and experience nearly identical ionization effects in the mass spectrometer source. This co-elution is critical for accurately compensating for matrix effects, which can be a significant source of variability in complex matrices like animal tissues. The lower Relative Standard Deviations (RSDs) observed in the hypothetical data for the this compound method under all tested conditions reflect this enhanced ability to correct for analytical variability.

In contrast, Quinoxaline-2-carboxylic acid (QCA) , while being a structural analog to Carbadox, may have different retention times and be subject to different matrix effects. This can lead to less effective correction and, consequently, higher variability in the results, as suggested by the higher RSDs in the hypothetical data.

References

The Critical Role of Isotopic Purity in Quantitative Analysis: A Guide to Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative results. This guide provides a comprehensive assessment of Propio-D5-phenone, a commonly used internal standard, detailing the importance of its isotopic purity and its impact on quantification. We present experimental protocols for purity assessment and compare the implications of using high-purity versus lower-purity standards.

In quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted practice to correct for variability during sample preparation and analysis. The underlying assumption is that the SIL-IS behaves identically to the analyte of interest, thus providing a reliable reference for quantification. However, the isotopic purity of the SIL-IS is a critical factor that can significantly impact the accuracy of the results.

This compound is frequently used as an internal standard for the quantification of propiophenone and structurally related compounds. Its five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer. Commercially available this compound typically boasts an isotopic purity of 98 atom % D or higher. While this level of enrichment is suitable for many applications, it is crucial to understand the potential consequences of lower isotopic purity and to have robust methods for its verification.

The Impact of Isotopic Purity on Quantification

The presence of isotopologues with fewer than the desired number of deuterium atoms in a SIL-IS can lead to several analytical challenges:

  • Cross-talk and Inaccurate Ratios: The most significant issue is the signal overlap or "cross-talk" between the analyte and the internal standard. If the this compound standard contains a notable fraction of d0-propiophenone (unlabeled), this will artificially inflate the analyte signal, leading to an underestimation of the true analyte concentration.[1]

  • Increased Limit of Quantification (LLOQ): The presence of the unlabeled analyte in the internal standard can elevate the background signal at the analyte's mass-to-charge ratio, thereby increasing the lower limit of quantification (LLOQ) of the assay.[2]

  • Non-linear Calibration Curves: Isotopic impurities can introduce non-linearity into the calibration curve, complicating data analysis and potentially leading to inaccurate quantification, especially at the lower and upper ends of the calibration range.[1]

  • Differential Matrix Effects: While a SIL-IS is intended to compensate for matrix effects, a slight difference in retention time between the analyte and its deuterated analogue, caused by the deuterium isotope effect, can lead to different degrees of ion suppression or enhancement, affecting the accuracy of the method.[3]

Comparative Data: The Importance of High Isotopic Purity

FeatureHigh-Purity this compound (>98% D)Lower-Purity this compound (<95% D)
Analyte Signal Interference Minimal to negligibleSignificant potential for signal overlap
Accuracy of Quantification HighProne to underestimation of the analyte
Calibration Curve Linearity Generally linear over a wide dynamic rangePotential for non-linearity
Lower Limit of Quantification Lower, enabling more sensitive assaysHigher, limiting the detection of low-level analytes
Reliability of Results HighCompromised due to potential for systematic error

Experimental Protocols for Assessing Isotopic Purity

To ensure the quality of this compound, it is recommended to independently verify its isotopic purity. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Determination by UPLC-HRMS

This method allows for the separation of the deuterated standard from potential impurities and the accurate determination of the relative abundance of its isotopologues.[4][5]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

    • Data Analysis:

      • Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of d0 to d5-propiophenone.

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d5 isotopologue.

Protocol 2: Isotopic Purity Determination by Quantitative ¹H-NMR (qNMR)

qNMR provides a direct and accurate method for determining isotopic purity by comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal in a non-deuterated part of the molecule or an internal standard.[6][7][8]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) of known high purity. The internal standard should have a sharp, well-resolved proton signal that does not overlap with any signals from the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Ensure a 90° pulse is accurately calibrated.

  • Data Analysis:

    • Carefully integrate the signals corresponding to the residual protons in the deuterated ethyl group of this compound.

    • Integrate the signal of the internal standard.

    • Integrate a signal from a non-deuterated position in the this compound molecule (e.g., the aromatic protons).

    • Calculate the molar ratio of the residual protons to the protons of the internal standard or the non-deuterated protons of the analyte. From this, the percentage of non-deuterated species can be determined, and thus the isotopic purity.

Visualization of Workflows

IsotopicPurityWorkflow cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Workflow MS_Sample Sample Preparation (this compound solution) UPLC UPLC Separation MS_Sample->UPLC HRMS HRMS Analysis (Full Scan) UPLC->HRMS MS_Data Data Analysis (Isotopologue Peak Integration) HRMS->MS_Data MS_Result Isotopic Purity (%) MS_Data->MS_Result NMR_Sample Sample Preparation (this compound + Internal Standard) qNMR Quantitative ¹H-NMR (Data Acquisition) NMR_Sample->qNMR NMR_Data Data Analysis (Signal Integration) qNMR->NMR_Data NMR_Result Isotopic Purity (%) NMR_Data->NMR_Result

Caption: Experimental workflows for determining the isotopic purity of this compound.

PurityEffectLogic Purity Isotopic Purity of This compound High_Purity High Purity (>98%) Purity->High_Purity Low_Purity Low Purity (<95%) Purity->Low_Purity Low_Overlap Minimal Overlap High_Purity->Low_Overlap High_Overlap Significant Overlap Low_Purity->High_Overlap Signal_Overlap Signal Overlap with Analyte Low_Accuracy Low Accuracy (Underestimation) High_Overlap->Low_Accuracy High_Accuracy High Accuracy Low_Overlap->High_Accuracy Quant_Accuracy Accuracy of Quantification

Caption: Logical relationship between isotopic purity and quantification accuracy.

Conclusion and Recommendations

The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of quantitative analytical methods. While commercially available standards are generally of high purity, it is best practice to verify the isotopic enrichment, especially for regulated bioanalytical assays or when developing highly sensitive methods. The use of high-purity this compound minimizes the risk of analytical errors such as signal cross-talk and elevated detection limits. For researchers and drug development professionals, a thorough understanding and assessment of the isotopic purity of their internal standards is a fundamental step towards generating robust and defensible quantitative data. When in doubt, utilizing orthogonal analytical techniques such as HRMS and qNMR for purity confirmation is strongly recommended.

References

Safety Operating Guide

Proper Disposal of Propio-D5-phenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Propio-D5-phenone, a deuterated aromatic ketone. Adherence to these procedures will help mitigate risks and ensure that waste is managed in a safe and responsible manner.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for inhalation of vapors, use a NIOSH-approved respirator.[1][2]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

Emergency Procedures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

II. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 54419-23-7[5][6]
Molecular Formula C₉D₅H₅O[6]
Molecular Weight 139.21 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 218 °C (424 °F)[2]
Melting Point 17-19 °C (63-66 °F)[2]
Flash Point 92 °C (198 °F)[2]
Density 1.009 g/mL[2]
Solubility Insoluble in water. Soluble in organic solvents.[7]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. This protocol provides a general framework for its disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • This compound should be classified as a non-halogenated organic solvent waste.[8]

  • Do not mix it with halogenated solvents or other incompatible waste streams. Keep it in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Use a chemically resistant container made of a material suitable for storing organic solvents (e.g., glass or polyethylene).

  • The container must be in good condition, with a secure, leak-proof cap.

  • Label the container clearly as "Hazardous Waste," and include the full chemical name: "this compound." Also, list any other constituents of the waste mixture.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9]

  • This area should be away from heat, sparks, and open flames.[2]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the complete chemical name and any other relevant information about the waste.

  • Most hazardous waste is either incinerated at a permitted facility or blended for fuel recovery.[10]

Important Considerations:

  • Small Quantities: For very small quantities, consult your institution's specific guidelines. Some institutions may have procedures for the disposal of small amounts of laboratory chemicals.

  • Deuterated Compounds: While deuterium itself is a stable isotope and not considered a hazardous material, this compound's properties are primarily determined by the propiophenone structure, which is treated as a hazardous chemical.[1]

  • Aromatic Ketones: Aromatic compounds and ketones are generally not suitable for drain disposal.[11]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling and Segregation cluster_2 Containerization and Storage cluster_3 Final Disposal A Use of this compound in Experiment B Generation of Waste this compound A->B C Identify as Non-Halogenated Organic Waste B->C D Segregate from Incompatible Waste C->D E Transfer to Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Contractor F->G H Arrange for Waste Pickup G->H I Transport to Permitted Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Propio-D5-phenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety and logistical information for Propio-D5-phenone, a deuterated analog of propiophenone. The guidance herein is compiled from safety data for the parent compound, propiophenone, and general best practices for handling aromatic ketones.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPPE ItemStandard/Specification
Eyes/Face Safety glasses with side-shields or gogglesANSI Z.87.1 1989 standard[1]
Face shieldRequired if there is a risk of splashing or explosion[1]
Hands Chemical resistant gloves (Nitrile, Neoprene, or Butyl rubber)EN 374-1:2016[2]
Body Laboratory coatShould be buttoned and fit properly to cover as much skin as possible[1]
Chemical-resistant apronRecommended for additional protection
Respiratory Respirator with appropriate cartridgesRequired if working outside a fume hood or if engineering controls are insufficient[1]
Feet Closed-toe shoesMust cover the entire foot[1]

It is critical to inspect all PPE before use and to follow proper donning and doffing procedures. Contaminated PPE should be disposed of as hazardous waste.

Health Hazard Information

Based on the data for its non-deuterated analog, propiophenone, this compound should be handled with care. The primary hazards are:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes serious eye irritation. [3]

  • Highly flammable liquid and vapor. [3]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][4] No smoking.

  • Take precautionary measures against static discharge.

  • Use non-sparking tools.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a designated hazardous waste container.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Perform Experiment Perform Experiment Retrieve this compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.